SB-649915
Descripción
Propiedades
Número CAS |
420785-70-2 |
|---|---|
Fórmula molecular |
C26H29N3O3 |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
6-[[1-[2-(2-methylquinolin-5-yl)oxyethyl]piperidin-4-yl]methyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C26H29N3O3/c1-18-5-7-21-22(27-18)3-2-4-24(21)31-14-13-29-11-9-19(10-12-29)15-20-6-8-25-23(16-20)28-26(30)17-32-25/h2-8,16,19H,9-15,17H2,1H3,(H,28,30) |
Clave InChI |
PJSUYRBCBFPCQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CC=C2)OCCN3CCC(CC3)CC4=CC5=C(C=C4)OCC(=O)N5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
6-((1-(2-((2-methylquinolin-5-yl)oxy)ethyl)piperidin-4-yl)methyl)-2H-1,4-benzoxazin-3(4H)-one SB-649915 |
Origen del producto |
United States |
Foundational & Exploratory
SB-649915: A Technical Guide to a Dual 5-HT1A/1B Antagonist and Serotonin Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-649915, a novel compound with a unique pharmacological profile as a potent 5-HT1A and 5-HT1B receptor antagonist and a serotonin reuptake inhibitor.[1][2][3][4][5] This combination of activities has positioned this compound as a compound of interest for potentially faster-acting antidepressant and anxiolytic therapies.[1][2][4]
Core Pharmacological Profile
This compound, chemically known as 6-[(1-{2-[(2-methylquinolin-5-yl)oxy]ethyl}piperidin-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, exhibits high affinity for human 5-HT1A and 5-HT1B receptors, as well as the human serotonin transporter (SERT).[1][3] Its mechanism of action is thought to circumvent the delayed therapeutic onset of traditional selective serotonin reuptake inhibitors (SSRIs).[1][3] SSRIs typically require a period of time for the desensitization of 5-HT1A and 5-HT1B autoreceptors, which initially limit the increase in synaptic serotonin levels.[1][3] By simultaneously blocking these autoreceptors, this compound is proposed to produce a more immediate and robust increase in serotonin levels in key brain regions.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor and Transporter Binding Affinities (pKi)
| Target | Species | pKi | Reference |
| 5-HT1A Receptor | Human | 8.6 | [1][3] |
| 5-HT1B Receptor | Human | 8.0 | [1][3] |
| 5-HT1D Receptor | Human | 8.8 | [3] |
| Serotonin Transporter (SERT) | Human | 9.3 | [1][3] |
| 5-HT Transporter | Rat | ≥7.5 | [3] |
Table 2: In Vitro Functional Activity
| Assay | Target/System | Parameter | Value | Reference |
| [35S]GTPγS Binding | Human 5-HT1A Receptors | Intrinsic Activity | No intrinsic activity (up to 1 µM) | [3] |
| [35S]GTPγS Binding | Human 5-HT1B Receptors | Intrinsic Activity | 0.3 (Partial Agonist) | [3] |
| [35S]GTPγS Binding | Human 5-HT1D Receptors | Intrinsic Activity | 0.7 (Partial Agonist) | [3] |
| Schild Analysis | Human 5-HT1A Receptors | pA2 | 9.0 | [3] |
| Schild Analysis | Human 5-HT1B Receptors | pA2 | 7.9 | [3] |
| [3H]5-HT Reuptake Inhibition | Human Recombinant 5-HT Transporters (LLCPK cells) | pIC50 | 7.9 | [3] |
| [3H]5-HT Reuptake Inhibition | Rat Cortical Synaptosomes | pIC50 | 9.7 | [3] |
| Electrophysiology (Dorsal Raphe) | Rat | Apparent pKb (vs. 8-OH-DPAT) | 9.5 | [3] |
Table 3: In Vivo Activity
| Model | Species | Effect | ED50 / Dose | Reference |
| Ultrasonic Vocalization | Rat Pups | Reduced vocalizations (anxiolytic-like) | 0.17 mg/kg (i.p.) | [6] |
| Marmoset Human Threat Test | Marmoset | Reduced postures (anxiolytic-like) | 3.0 and 10 mg/kg (s.c.) | [6] |
| Rat Social Interaction Test | Rat | Reduced latency to onset of anxiolytic behavior (compared to paroxetine) | Not specified | [1][4] |
Signaling Pathways and Mechanism of Action
The primary mechanism of this compound involves the modulation of serotonergic neurotransmission. The following diagram illustrates the proposed mechanism.
References
- 1. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of SB-649915: A Novel Antidepressant Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
SB-649915 is a novel investigational compound characterized by a dual mechanism of action: potent antagonism of serotonin 5-HT1A and 5-HT1B autoreceptors and inhibition of the serotonin transporter (SERT).[1][2] This unique pharmacological profile is designed to offer a more rapid onset of antidepressant and anxiolytic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs). The blockade of presynaptic 5-HT1A and 5-HT1B autoreceptors is hypothesized to prevent the negative feedback mechanism that limits initial increases in synaptic serotonin levels, a phenomenon thought to contribute to the delayed therapeutic action of SSRIs.[1][2] This whitepaper provides a comprehensive overview of the preclinical data for this compound, focusing on its in vitro and in vivo pharmacology, and details the experimental protocols utilized in these foundational studies.
Core Pharmacological Data
The preclinical development of this compound has yielded significant quantitative data defining its interaction with key molecular targets and its functional consequences. These findings are summarized in the tables below.
In Vitro Binding Affinities
This compound demonstrates high affinity for human 5-HT1A and 5-HT1B receptors, as well as the human serotonin transporter.
| Target | Species | pKi | Reference |
| 5-HT1A Receptor | Human | 8.6 | [1] |
| 5-HT1B Receptor | Human | 8.0 | [1] |
| Serotonin Transporter (SERT) | Human | 9.3 | [1] |
In Vitro Functional Activity
Functional assays confirm the antagonist activity of this compound at 5-HT1A and 5-HT1B receptors and its potent inhibition of serotonin reuptake.
| Assay | Target/System | Parameter | Value | Reference |
| [35S]GTPγS Binding | Human 5-HT1A Receptors | pA2 | 9.0 | |
| [35S]GTPγS Binding | Human 5-HT1B Receptors | pA2 | 7.9 | |
| Electrophysiology (Dorsal Raphe) | Rat 5-HT1A Autoreceptors | Apparent pKb | 9.5 | |
| [3H]5-HT Reuptake | Rat Cortical Synaptosomes | pIC50 | 9.7 | |
| [3H]5-HT Reuptake | LLCPK cells (hSERT) | pIC50 | 7.9 |
In Vivo Efficacy in Animal Models
This compound has demonstrated anxiolytic-like effects in various preclinical models, with a notably faster onset of action compared to the SSRI paroxetine.
| Model | Species | Dosing | Key Finding | Reference |
| Rat Pup Ultrasonic Vocalization | Rat | 0.1-1.0 mg/kg, i.p. | ED50 of 0.17 mg/kg | [3] |
| Marmoset Human Threat Test | Marmoset | 3.0 and 10 mg/kg, s.c. | Significantly reduced threat-induced postures | [3] |
| Rat Social Interaction Test | Rat | 1.0 and 3.0 mg/kg, p.o., t.i.d. | Significant increase in social interaction time on day 7 | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (pKi) of this compound for 5-HT1A, 5-HT1B receptors, and the serotonin transporter (SERT).
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human recombinant 5-HT1A or 5-HT1B receptors, or from cells expressing the human SERT.
-
Radioligands: [3H]8-OH-DPAT for 5-HT1A, [125I]GTI for 5-HT1B, and [3H]citalopram for SERT.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the respective radioligand and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold assay buffer.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known competing ligand.
-
IC50 values are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Functional Assays
-
Objective: To determine the functional activity of this compound at 5-HT1A and 5-HT1B receptors (antagonist activity).
-
Materials:
-
Cell membranes from HEK293 cells expressing human recombinant 5-HT1A or 5-HT1B receptors.
-
[35S]GTPγS.
-
Serotonin (5-HT) as the agonist.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Membranes are pre-incubated with varying concentrations of this compound.
-
A fixed concentration of 5-HT is added to stimulate the receptors.
-
[35S]GTPγS is then added, and the mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is quantified.
-
The ability of this compound to shift the concentration-response curve of 5-HT to the right is used to determine its antagonist properties and calculate the pA2 value via Schild analysis.
-
In Vivo Assays
1. Rat Pup Ultrasonic Vocalization Test
-
Objective: To assess the anxiolytic potential of this compound by measuring its effect on distress vocalizations in rat pups.
-
Animals: Male rat pups (e.g., postnatal day 8-12).
-
Apparatus: A sound-attenuating chamber with a microphone capable of detecting ultrasonic frequencies.
-
Procedure:
-
Pups are separated from their dam and littermates.
-
This compound or vehicle is administered intraperitoneally (i.p.).
-
After a set pre-treatment time, each pup is placed individually in the recording chamber.
-
Ultrasonic vocalizations are recorded for a specific duration (e.g., 5 minutes).
-
The total number of calls is quantified and analyzed.
-
2. Marmoset Human Threat Test
-
Objective: To evaluate the anxiolytic-like effects of this compound in a non-human primate model of anxiety.
-
Animals: Adult common marmosets (Callithrix jacchus).
-
Procedure:
-
Marmosets are housed individually in their home cages.
-
This compound or vehicle is administered subcutaneously (s.c.).
-
After a pre-treatment period, a human observer stands in front of the cage for a fixed duration (e.g., 2 minutes).
-
The marmoset's behavior is recorded and scored for species-specific threat-related postures (e.g., slit-stare, tail postures).
-
Locomotor activity is also monitored to control for sedative effects.
-
3. Rat Social Interaction Test
-
Objective: To assess the anxiolytic-like effects of this compound and its onset of action.
-
Animals: Adult male rats.
-
Apparatus: A brightly lit, unfamiliar open field arena.
-
Procedure:
-
Rats are administered this compound, paroxetine, or vehicle orally (p.o.) for a specified number of days (e.g., 4, 7, and 21 days).
-
On the test day, pairs of unfamiliar rats from the same treatment group are placed in the arena.
-
Their social interaction (e.g., sniffing, grooming, following) is recorded for a set period (e.g., 10 minutes).
-
The total time spent in social interaction is scored by a trained observer blind to the treatment conditions.
-
Locomotor activity is also measured to differentiate anxiolytic effects from general motor changes.
-
Conclusion
The preclinical data for this compound strongly support its profile as a potent 5-HT1A/5-HT1B receptor antagonist and serotonin reuptake inhibitor.[1][2] In vitro studies have quantified its high affinity and functional antagonism at these key autoreceptors, alongside its potent inhibition of the serotonin transporter.[1] In vivo studies have demonstrated its anxiolytic-like efficacy in multiple species and, importantly, have provided evidence for a faster onset of action compared to a standard SSRI.[3] This comprehensive preclinical package suggests that this compound holds promise as a novel antidepressant with the potential for improved therapeutic outcomes. Further clinical investigation is warranted to translate these preclinical findings to human populations.
References
SB-649915: A Technical Whitepaper on a Novel Fast-Acting Antidepressant Candidate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of SB-649915, a novel investigational compound with a unique pharmacological profile designed for rapid antidepressant and anxiolytic effects. By combining serotonin reuptake inhibition with 5-HT1A and 5-HT1B autoreceptor antagonism, this compound aims to overcome the delayed therapeutic onset associated with traditional selective serotonin reuptake inhibitors (SSRIs).
Core Mechanism of Action
Standard SSRIs increase synaptic serotonin (5-HT) levels; however, this initial increase is often blunted by the activation of 5-HT1A and 5-HT1B autoreceptors, which act as a negative feedback mechanism on serotonin release and neuronal firing.[1][2][3][4] The therapeutic effects of SSRIs are therefore delayed until these autoreceptors become desensitized.[1][2][3][4]
This compound is designed to circumvent this delay by simultaneously blocking these autoreceptors.[5] Its proposed mechanism involves two primary actions:
-
Inhibition of the Serotonin Transporter (SERT): Like SSRIs, this compound blocks the reuptake of serotonin from the synaptic cleft, increasing its availability.[1][2][3]
-
Antagonism of 5-HT1A and 5-HT1B Autoreceptors: By blocking these inhibitory autoreceptors on the presynaptic neuron, this compound prevents the negative feedback loop, leading to a more immediate and robust increase in serotonin release and neuronal firing.[1][2][3][5]
This dual mechanism is hypothesized to produce a faster onset of antidepressant and anxiolytic activity compared to SSRIs alone.[2][3][5][6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro binding affinities and functional potencies of this compound.
Table 1: Receptor and Transporter Binding Affinities (pKi)
| Target | Species/System | pKi Value | Reference |
| 5-HT1A Receptor | Human Recombinant | 8.6 | [1][3][4][7] |
| Native Tissue (Rat, Guinea Pig, Mouse, Marmoset) | ≥7.5 | [1][4][7] | |
| 5-HT1B Receptor | Human Recombinant | 8.0 | [1][3][4][7] |
| Native Tissue (Rat, Guinea Pig, Mouse, Marmoset) | ≥7.5 | [1][4][7] | |
| 5-HT1D Receptor | Human Recombinant | 8.8 | [1][4][7] |
| Native Tissue (Rat, Guinea Pig, Mouse, Marmoset) | ≥7.5 | [1][4][7] | |
| Serotonin Transporter (SERT) | Human Recombinant | 9.3 | [1][2][3][4][7] |
| Rat Native Tissue | ≥7.5 | [1][4][7] |
Table 2: In Vitro Functional Activity
| Assay | Target/System | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | Human Recombinant 5-HT1A | Intrinsic Activity | 0 (Antagonist) | [1][4][7] |
| Human Recombinant 5-HT1B | Intrinsic Activity | 0.3 (Partial Agonist) | [1][4][7] | |
| Human Recombinant 5-HT1D | Intrinsic Activity | 0.7 (Partial Agonist) | [1][4][7] | |
| Schild Analysis | Human Recombinant 5-HT1A | pA₂ | 9.0 | [1][4][7] |
| Human Recombinant 5-HT1B | pA₂ | 7.9 | [1][4][7] | |
| [³H]5-HT Reuptake | LLCPK cells (human SERT) | pIC₅₀ | 7.9 | [1] |
| Rat Cortical Synaptosomes | pIC₅₀ | 9.7 | [1] | |
| Electrophysiology | Rat Dorsal Raphe Nucleus | Apparent pKb | 9.5 | [1][4][7] |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action for Rapid Antidepressant Effect
Caption: Dual action of this compound: SERT inhibition and autoreceptor antagonism.
Experimental Workflow for In Vitro Binding and Functional Assays
Caption: Workflow for determining in vitro pharmacological profile.
Key Preclinical Experiments and Protocols
In Vitro Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of this compound at human serotonin receptors and the serotonin transporter.
Methodologies:
-
Receptor Binding Assays:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells were used, stably expressing human recombinant 5-HT1A, 5-HT1B, 5-HT1D receptors, or the 5-HT transporter (SERT).[1]
-
Protocol: Cell membranes were prepared and incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and various concentrations of this compound. Non-specific binding was determined in the presence of an excess of a non-labeled competing ligand. Following incubation, membranes were harvested, and radioactivity was quantified using liquid scintillation counting. The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) was determined and converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.[1]
-
-
[³⁵S]GTPγS Functional Assay:
-
Principle: This assay measures the activation of G-protein coupled receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Protocol: Membranes from HEK293 cells expressing the receptor of interest were incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound, either alone (to test for agonist activity) or in the presence of 5-HT (to test for antagonist activity). The amount of bound [³⁵S]GTPγS was measured. For antagonist determination, a Schild analysis was performed by measuring the concentration-dependent rightward shift of the 5-HT concentration-response curve caused by this compound to yield a pA₂ value.[1]
-
-
[³H]5-HT Reuptake Inhibition Assay:
-
Systems: Experiments were conducted in both LLCPK cells expressing the human recombinant 5-HT transporter and in rat cortical synaptosomes.[1]
-
Protocol: Cells or synaptosomes were incubated with [³H]5-HT in the presence of varying concentrations of this compound. The uptake of [³H]5-HT was terminated, and the amount of radioactivity taken up by the cells/synaptosomes was quantified. The concentration of this compound that inhibited 50% of the uptake (IC₅₀) was calculated to determine the pIC₅₀.[1]
-
Ex Vivo and In Vivo Animal Studies
Objective: To assess the in-vivo effects of this compound on serotonergic neurotransmission and its potential for rapid anxiolytic/antidepressant-like effects.
Methodologies:
-
Electrophysiology in Rat Dorsal Raphe Nucleus:
-
Principle: To measure the firing rate of serotonin neurons. 5-HT1A autoreceptors in the dorsal raphe nucleus inhibit neuronal firing.
-
Protocol: Extracellular single-unit recordings were performed on anesthetized rats. This compound was administered to determine its effect on the baseline firing rate. Additionally, its ability to block the inhibitory effect of a 5-HT1A agonist, such as (+)-8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT), was assessed to confirm in-vivo 5-HT1A antagonism.[1][2][3] this compound alone did not affect the cell firing rate but did attenuate the inhibition caused by 8-OH-DPAT.[1][2][3]
-
-
Microdialysis in Rats:
-
Principle: To measure extracellular levels of serotonin in specific brain regions.
-
Protocol: Microdialysis probes were implanted in forebrain structures of freely moving rats. Following a baseline collection period, this compound was administered, and dialysate samples were collected at regular intervals. Serotonin concentrations in the samples were quantified using HPLC. Studies showed that acute administration of this compound produced a significant increase in extracellular 5-HT.[2][3]
-
-
Rat High Light Social Interaction Test:
-
Principle: An anxiety model where increased social interaction time in a brightly lit, unfamiliar environment is indicative of an anxiolytic effect.
-
Protocol: Rats were administered this compound or a comparator drug (e.g., paroxetine) over several days (e.g., 4, 7, and 21 days).[6] At each time point, pairs of rats were placed in the test arena, and the time spent in active social interaction was recorded. This compound showed a significant anxiolytic effect at day 7, whereas paroxetine's effect was only significant at day 21, demonstrating a faster onset of action for this compound.[6]
-
Summary and Future Directions
This compound is a potent 5-HT1A/1B autoreceptor antagonist and serotonin reuptake inhibitor.[1][3] Preclinical data strongly support its proposed mechanism of action, demonstrating high affinity and functional antagonism at key serotonin autoreceptors alongside potent inhibition of the serotonin transporter.[1][2][3] This dual-action profile translates to a rapid increase in synaptic serotonin levels and a faster onset of anxiolytic-like effects in animal models compared to traditional SSRIs.[2][3][6]
The comprehensive preclinical data package for this compound suggests it is a promising candidate for a fast-acting antidepressant. Further clinical investigation is warranted to confirm these findings in patient populations and to fully characterize its efficacy and safety profile. The unique mechanism of this compound represents a significant step forward in the development of next-generation antidepressants.
References
- 1. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Anxiolytic Profile of SB-649915: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649915 is a novel psychoactive compound that has demonstrated significant potential as a fast-acting anxiolytic agent in preclinical studies. Its unique pharmacological profile, characterized by a dual mechanism of action involving antagonism of serotonin 5-HT1A and 5-HT1B autoreceptors and inhibition of the serotonin transporter (SERT), distinguishes it from traditional anxiolytics.[1][2] This technical guide provides an in-depth overview of the anxiolytic properties of this compound as observed in various animal models, presenting key quantitative data, detailed experimental methodologies, and a visualization of its proposed signaling pathway.
Core Mechanism of Action
This compound's anxiolytic effects are attributed to its ability to rapidly increase synaptic serotonin levels.[2] Unlike selective serotonin reuptake inhibitors (SSRIs) which can have a delayed onset of action, this compound's antagonism of presynaptic 5-HT1A and 5-HT1B autoreceptors mitigates the negative feedback loop that typically slows serotonin release, leading to a more immediate and robust increase in neurotransmission.[1][3]
Data Presentation: Anxiolytic Efficacy of this compound in Animal Models
The following tables summarize the key quantitative findings from preclinical studies investigating the anxiolytic-like effects of this compound.
| Table 1: Rat Pup Ultrasonic Vocalization Test | |||
| Dose Range (mg/kg, i.p.) | Effect | ED₅₀ (mg/kg) | Reference |
| 0.1 - 1.0 | Significantly reduced ultrasonic vocalizations | 0.17 | [3] |
| Table 2: Marmoset Human Threat Test | |||
| Dose Range (mg/kg, s.c.) | Effect | Notes | Reference |
| 3.0 and 10.0 | Significantly reduced the number of threatening postures | No effect on locomotion | [3] |
| Table 3: Rat High Light Social Interaction (SI) Test | ||||
| Dose Range (mg/kg, p.o., t.i.d.) | Duration of Treatment | Effect on Social Interaction Time | Comparison to Paroxetine | Reference |
| 1.0 - 7.5 | 4 days | No significant effect | Paroxetine also had no effect | [3] |
| 1.0 and 3.0 | 7 days | Significantly increased (p<0.05) | Paroxetine had no significant effect at this time point | [3] |
| 1.0 - 7.5 | 21 days | Anxiolytic effect maintained | Paroxetine showed a significant increase | [3] |
Experimental Protocols
Rat Pup Ultrasonic Vocalization Test
This model assesses anxiety-like behavior in rat pups, which emit ultrasonic vocalizations (USVs) when separated from their mother and littermates. A reduction in the number or duration of these calls is indicative of anxiolytic drug activity.[4]
Methodology:
-
Animals: Male rat pups are used.
-
Procedure: Pups are separated from their mothers and placed individually in an isolated, temperature-controlled chamber.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses prior to the isolation period.
-
Data Collection: USVs are recorded for a set period using a specialized microphone and analysis software. The number and duration of calls are quantified.[5][6]
-
Endpoint: A significant reduction in USVs compared to a vehicle-treated control group suggests anxiolytic properties.
Marmoset Human Threat Test
This ethologically based test evaluates anxiety in non-human primates by exposing them to a potential threat, in this case, a human observer. Anxiolytic compounds are expected to reduce the expression of species-typical defensive and threat-related behaviors.
Methodology:
-
Animals: Common marmosets (Callithrix jacchus) are used.
-
Procedure: A human observer stands a fixed distance from the marmoset's home cage, maintaining eye contact for a predetermined duration.
-
Drug Administration: this compound is administered subcutaneously (s.c.) prior to the test.
-
Data Collection: The frequency and duration of specific postures and behaviors (e.g., threat displays, vigilance, retreat) are recorded and scored from video recordings by a trained observer. An ethogram of marmoset behavior is used to ensure consistent scoring.[7][8]
-
Endpoint: A significant decrease in the number of threat-related postures without inducing sedation is indicative of anxiolytic activity.[3]
Rat High Light Social Interaction Test
This test is based on the principle that rodents will exhibit reduced social interaction in a brightly lit, unfamiliar environment, which is considered anxiogenic. Anxiolytic drugs are expected to increase the time spent in active social engagement.[9][10]
Methodology:
-
Animals: Pairs of male rats, unfamiliar with each other, are used.
-
Apparatus: A square open-field arena, brightly illuminated.
-
Procedure: A pair of rats is placed in the arena for a set period, and their social behaviors are recorded.
-
Drug Administration: this compound is administered orally (p.o.) for a specified number of days prior to testing.
-
Data Collection: The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer or using automated video-tracking software. Locomotor activity is also measured to control for potential sedative or stimulant effects.
-
Endpoint: A significant increase in the duration of social interaction, without a significant change in overall locomotion, is interpreted as an anxiolytic-like effect.[3]
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
References
- 1. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. deepdyve.com [deepdyve.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Aggression and flight behaviour of the marmoset monkey Callithrix jacchus: an ethogram for brain stimulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Multifaceted Serotonergic Profile of SB-649915: A Technical Guide to its Receptor Binding Affinity and Functional Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-649915 is a novel psychoactive compound with a complex pharmacological profile, primarily targeting the serotonin (5-HT) system. This technical guide provides a comprehensive overview of the binding affinity of this compound for various serotonin receptors and the serotonin transporter (SERT). The document synthesizes available quantitative data into structured tables for comparative analysis. Furthermore, it outlines the detailed experimental methodologies employed in key binding and functional assays, and visualizes the compound's mechanism of action and experimental workflows through detailed diagrams. This guide is intended to serve as a critical resource for researchers engaged in the study of serotonergic neurotransmission and the development of novel therapeutics for psychiatric disorders.
Introduction
This compound has emerged as a significant tool in neuroscience research due to its dual action as a potent antagonist at 5-HT1A and 5-HT1B autoreceptors and as a formidable inhibitor of the serotonin transporter.[1][2][3][4] This unique profile suggests a potential for a more rapid onset of therapeutic action compared to traditional selective serotonin reuptake inhibitors (SSRIs).[2][3][5] Understanding the precise binding affinities and functional consequences of this compound at its molecular targets is paramount for elucidating its mechanism of action and predicting its clinical efficacy. This guide provides an in-depth examination of these parameters.
Binding Affinity of this compound for Serotonin Receptors and Transporter
The binding affinity of this compound has been characterized at human recombinant and native tissue receptors from various species. The data, presented in pKi (negative logarithm of the inhibition constant), are summarized in the tables below. A higher pKi value indicates a higher binding affinity.
Table 1: Binding Affinity (pKi) of this compound at Human Recombinant Serotonin Receptors and Transporter
| Target | pKi Value | Reference(s) |
| 5-HT1A Receptor | 8.6 | [1][2][4][5] |
| 5-HT1B Receptor | 8.0 | [1][2][4][5] |
| 5-HT1D Receptor | 8.8 | [1][4] |
| Serotonin Transporter (SERT) | 9.3 | [1][2][4][5] |
Table 2: Binding Affinity (pKi) of this compound at Native Tissue Serotonin Receptors and Transporter
| Species | Target | pKi Value | Reference(s) |
| Rat | 5-HT1A, 5-HT1B, 5-HT1D Receptors & SERT | ≥7.5 | [1][4] |
| Guinea Pig | 5-HT1A, 5-HT1B, 5-HT1D Receptors | ≥7.5 | [1][4] |
| Mouse | 5-HT1A, 5-HT1B, 5-HT1D Receptors | ≥7.5 | [1][4] |
| Marmoset | 5-HT1A, 5-HT1B, 5-HT1D Receptors | ≥7.5 | [1][4] |
Functional Activity of this compound
Beyond its binding affinity, the functional activity of this compound has been assessed through various in vitro and in vivo assays. These studies confirm its antagonist activity at 5-HT1A and 5-HT1B receptors and its inhibitory effect on serotonin reuptake.
Table 3: Functional Activity Parameters of this compound
| Assay | Target/System | Parameter | Value | Reference(s) |
| [35S]GTPγS Binding | Human 5-HT1A Receptor (HEK293 cells) | Intrinsic Activity | No intrinsic activity | [1][4] |
| [35S]GTPγS Binding | Human 5-HT1B Receptor (HEK293 cells) | Intrinsic Activity | Partial agonist (0.3) | [1][4] |
| [35S]GTPγS Binding | Human 5-HT1D Receptor (HEK293 cells) | Intrinsic Activity | Partial agonist (0.7) | [1][4] |
| Schild Analysis | Human 5-HT1A Receptor (HEK293 cells) | pA2 | 9.0 | [1][4] |
| Schild Analysis | Human 5-HT1B Receptor (HEK293 cells) | pA2 | 7.9 | [1][4] |
| Electrophysiology | Rat Dorsal Raphe Nucleus (5-HT1A) | Apparent pKb | 9.5 | [1][4] |
| [3H]5-HT Reuptake | Human SERT (LLCPK cells) | pIC50 | 7.9 | [1][4] |
| [3H]5-HT Reuptake | Rat Cortical Synaptosomes | pIC50 | 9.7 | [1][4] |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key experiments cited. Note: These represent standard protocols and may not reflect the exact, proprietary procedures used in the original studies of this compound due to the unavailability of the full-text research articles.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound for a specific receptor.
4.1.1. Membrane Preparation
-
HEK293 cells stably expressing the human 5-HT1A, 5-HT1B, or 5-HT1D receptors are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
4.1.2. Binding Assay Protocol
-
A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor drug (this compound) are added to displace the radioligand.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated and then converted to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assays
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.
4.2.1. Assay Protocol
-
Cell membranes expressing the receptor of interest (e.g., human 5-HT1A or 5-HT1B in HEK293 cells) are prepared as described above.
-
Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in an inactive state), the test compound (this compound) at various concentrations, and a constant concentration of [35S]GTPγS.
-
To determine antagonist activity, membranes are pre-incubated with the antagonist (this compound) before the addition of a known agonist.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.
-
The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified.
-
Data are analyzed to determine the Emax (maximal effect) and EC50 (concentration for 50% of maximal effect) for agonists, and the IC50 or pA2 for antagonists.
Schild Analysis
Schild analysis is used to characterize the nature of antagonism (competitive vs. non-competitive) and to determine the affinity (pA2 value) of an antagonist.
4.3.1. Experimental Procedure
-
Concentration-response curves for a full agonist (e.g., 5-HT) are generated in the absence and presence of several fixed concentrations of the antagonist (this compound).
-
The EC50 values for the agonist are determined for each antagonist concentration.
-
A dose ratio (DR) is calculated for each antagonist concentration by dividing the agonist EC50 in the presence of the antagonist by the agonist EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
A linear regression is performed on the data. For a competitive antagonist, the slope of the line should not be significantly different from 1. The x-intercept of the regression line provides the pA2 value.
In Vitro Electrophysiology in Dorsal Raphe Nucleus
This technique is used to measure the effect of compounds on the electrical activity of neurons.
4.4.1. Slice Preparation and Recording
-
Coronal brain slices containing the dorsal raphe nucleus are prepared from rats.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Extracellular single-unit recordings are made from identified serotonergic neurons using glass microelectrodes.
-
The spontaneous firing rate of the neurons is recorded.
-
To test for antagonist activity, the effect of a 5-HT1A agonist (e.g., 8-OH-DPAT) on neuronal firing is measured in the absence and presence of this compound.
-
The ability of this compound to reverse the agonist-induced inhibition of firing is quantified to determine its antagonist potency (apparent pKb).
[3H]5-HT Reuptake Assay
This assay measures the ability of a compound to inhibit the reuptake of serotonin into synaptosomes or cells expressing the serotonin transporter.
4.5.1. Synaptosome Preparation
-
Rat cortical tissue is homogenized in a sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.
4.5.2. Reuptake Assay Protocol
-
Synaptosomes or cells expressing SERT (e.g., LLCPK cells) are pre-incubated with the test compound (this compound) at various concentrations.
-
[3H]5-HT is added to initiate the uptake reaction.
-
The incubation is carried out for a short period at a physiological temperature (e.g., 37°C).
-
Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of [3H]5-HT taken up by the synaptosomes or cells is determined by scintillation counting.
-
The pIC50 value, representing the negative logarithm of the concentration of this compound that inhibits 50% of [3H]5-HT uptake, is calculated.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the workflows of the key experimental procedures.
Caption: Mechanism of Action of this compound.
Caption: Radioligand Binding Assay Workflow.
Caption: [35S]GTPγS Binding Assay Workflow.
Conclusion
This compound exhibits a distinctive and potent pharmacological profile characterized by high affinity for 5-HT1A, 5-HT1B, and 5-HT1D receptors, where it acts as an antagonist at the 5-HT1A and 5-HT1B autoreceptors. Concurrently, it is a highly potent inhibitor of the serotonin transporter. This dual mechanism of action, which combines the blockade of inhibitory autoreceptors with the inhibition of serotonin reuptake, is believed to synergistically enhance serotonergic neurotransmission. The comprehensive data and methodologies presented in this guide underscore the value of this compound as a critical tool for preclinical research into the pathophysiology of depression and anxiety and for the development of next-generation antidepressants with a potentially faster onset of action. Further research is warranted to fully elucidate the clinical implications of its unique serotonergic profile.
References
- 1. SB-649,915 [medbox.iiab.me]
- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]
- 3. researchgate.net [researchgate.net]
- 4. Helicid Ameliorates Learning and Cognitive Ability and Activities cAMP/PKA/CREB Signaling in Chronic Unpredictable Mild Stress Rats [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of SB-649915: A Multi-Faceted Approach to Novel Antidepressant and Anxiolytic Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
SB-649915 is a novel pharmacological agent characterized by its potent and dual mechanism of action as a 5-HT1A and 5-HT1B receptor antagonist, and a serotonin reuptake inhibitor (SRI).[1][2] This unique profile was rationally designed to offer a more rapid onset of therapeutic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs). This whitepaper provides an in-depth technical overview of the discovery and preclinical development of this compound, detailing its pharmacological properties, the key experiments that elucidated its mechanism of action, and the preclinical evidence supporting its potential as a fast-acting antidepressant and anxiolytic. All quantitative data are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Visualizations of the relevant signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of this compound's development.
Introduction: The Rationale for a Novel Antidepressant
The therapeutic efficacy of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety is well-established. However, a significant clinical limitation of SSRIs is their delayed onset of action, often taking several weeks to manifest therapeutic benefits.[1][2] This delay is hypothesized to be, in part, due to the initial activation of inhibitory 5-HT1A and 5-HT1B autoreceptors on serotonin neurons.[1][2] This activation leads to a feedback inhibition of serotonin release, counteracting the effect of reuptake blockade. Over time, these autoreceptors desensitize, allowing for a sustained increase in synaptic serotonin levels and subsequent therapeutic effects.
To overcome this delay, a therapeutic agent that combines serotonin reuptake inhibition with the antagonism of 5-HT1A and 5-HT1B autoreceptors was conceptualized. Such a compound would be expected to block the initial negative feedback mechanism, leading to a more immediate and robust increase in synaptic serotonin, and thus, a faster onset of antidepressant and anxiolytic action.[1] this compound was developed to embody this pharmacological profile.
Pharmacological Profile of this compound
This compound is chemically identified as 6-[(1-{2-[(2-methylquinolin-5-yl)oxy]ethyl}piperidin-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one.[1] Its pharmacological activity is characterized by high-affinity binding to human 5-HT1A and 5-HT1B receptors, as well as the human serotonin transporter (SERT).[1]
Binding Affinity
The binding affinity of this compound for its primary targets was determined through radioligand binding assays. The equilibrium dissociation constants (pKi) are summarized in Table 1.
| Target (Human Recombinant) | pKi |
| 5-HT1A Receptor | 8.6[1][2] |
| 5-HT1B Receptor | 8.0[1][2] |
| Serotonin Transporter (SERT) | 9.3[1] |
Table 1: Binding Affinity of this compound for Human 5-HT1A, 5-HT1B Receptors and SERT.
Functional Activity
The functional activity of this compound was assessed in a variety of in vitro and in vivo assays, confirming its antagonist activity at 5-HT1A and 5-HT1B receptors and its potent inhibition of serotonin reuptake. Key functional parameters are presented in Table 2.
| Assay | Parameter | Value |
| [35S]GTPγS Binding (h5-HT1A) | pA2 | 9.0[2] |
| [35S]GTPγS Binding (h5-HT1B) | pA2 | 7.9[2] |
| Electrophysiology (rat dorsal raphe) | Apparent pKb (vs. 8-OH-DPAT) | 9.5[2] |
| [3H]5-HT Reuptake (rat cortical synaptosomes) | pIC50 | 9.7[2] |
| [3H]5-HT Reuptake (LLCPK cells, hSERT) | pIC50 | 7.9[2] |
Table 2: Functional Activity of this compound.
Mechanism of Action: A Dual Approach
The mechanism of action of this compound is centered on its ability to simultaneously block serotonin reuptake and antagonize presynaptic 5-HT1A and 5-HT1B autoreceptors. This dual action is designed to synergistically increase synaptic serotonin levels.
Caption: Mechanism of action of this compound.
Key Preclinical Experiments and Methodologies
A series of in vitro and in vivo experiments were conducted to characterize the pharmacological profile of this compound. The general workflow for this characterization is depicted below.
Caption: Preclinical experimental workflow for this compound.
In Vitro Assays
This assay was used to determine the functional antagonist properties of this compound at 5-HT1A and 5-HT1B receptors.
-
Principle: Agonist activation of G-protein coupled receptors (GPCRs) stimulates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation. Antagonists compete with agonists, preventing this stimulation.
-
Protocol Outline:
-
Membrane Preparation: Membranes from cells expressing recombinant human 5-HT1A or 5-HT1B receptors are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a 5-HT agonist (e.g., 5-carboxamidotryptamine) and varying concentrations of this compound in an assay buffer containing GDP and MgCl2.
-
Reaction Initiation: The reaction is initiated by the addition of [35S]GTPγS.
-
Termination and Filtration: After incubation, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The antagonist dissociation constant (pA2) is calculated using a Schild plot.
-
This assay measured the potency of this compound to inhibit the serotonin transporter.
-
Principle: The uptake of radiolabeled serotonin ([3H]5-HT) into synaptosomes or cells expressing SERT is measured in the presence of varying concentrations of the inhibitor.
-
Protocol Outline:
-
Synaptosome/Cell Preparation: Rat cortical synaptosomes or cells stably expressing human SERT are prepared.
-
Incubation: The preparations are incubated with varying concentrations of this compound.
-
Uptake Initiation: [3H]5-HT is added to initiate the uptake process.
-
Termination and Filtration: Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of [3H]5-HT taken up is determined by liquid scintillation counting of the filters.
-
Data Analysis: The IC50 (concentration of inhibitor that blocks 50% of uptake) is determined, and the pIC50 is calculated.
-
In Vivo and Ex Vivo Assays
This technique was used to assess the functional antagonism of 5-HT1A autoreceptors in the dorsal raphe nucleus.
-
Principle: 5-HT1A autoreceptor agonists inhibit the firing of serotonergic neurons in the dorsal raphe. An antagonist will reverse this inhibition.
-
Protocol Outline:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to record the firing of individual serotonergic neurons.
-
Drug Administration: The 5-HT1A agonist 8-OH-DPAT is administered to induce inhibition of neuronal firing. Subsequently, this compound is administered, and the reversal of this inhibition is recorded.
-
Data Analysis: The firing rate of neurons is analyzed to determine the antagonist potency (apparent pKb).
-
This technique was employed to measure the effect of this compound on extracellular serotonin levels in the brain.
-
Principle: A microdialysis probe is implanted in a specific brain region (e.g., prefrontal cortex) to sample the extracellular fluid. The concentration of neurotransmitters in the collected dialysate is then quantified.
-
Protocol Outline:
-
Probe Implantation: A guide cannula is stereotaxically implanted into the target brain region of a rat.
-
Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: Dialysate samples are collected to establish a stable baseline of extracellular 5-HT.
-
Drug Administration: this compound is administered, and dialysate collection continues.
-
Sample Analysis: The concentration of 5-HT in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Changes in extracellular 5-HT levels are expressed as a percentage of the baseline.
-
Preclinical Anxiolytic and Antidepressant-like Activity
This compound demonstrated a promising anxiolytic-like profile in several preclinical models, with evidence for a faster onset of action compared to a standard SSRI.
Rat Pup Ultrasonic Vocalization Test
-
Principle: Rat pups separated from their mother and littermates emit ultrasonic vocalizations (USVs), which are considered a measure of anxiety-like behavior. Anxiolytic compounds reduce the number of USVs.
-
Protocol Outline:
-
Animal Separation: Rat pups are separated from their dam.
-
Drug Administration: Pups are administered this compound or vehicle.
-
USV Recording: Pups are placed in an isolation chamber, and USVs are recorded and counted for a set period.
-
-
Results: this compound significantly reduced the number of USVs, indicative of an anxiolytic effect.
Marmoset Human Threat Test
-
Principle: The exposure of a marmoset to an unfamiliar human elicits species-specific anxiety-related postures. Anxiolytics reduce these behaviors.
-
Protocol Outline:
-
Acclimation: Marmosets are acclimated to the testing environment.
-
Drug Administration: Marmosets are treated with this compound or vehicle.
-
Threat Exposure: An unfamiliar human stands in front of the marmoset's cage for a defined period.
-
Behavioral Scoring: The frequency and duration of threat-related postures are scored from video recordings.
-
-
Results: this compound reduced the number of threat-related postures, further supporting its anxiolytic potential.
Rat Social Interaction Test
-
Principle: The time spent in active social interaction between two unfamiliar rats is reduced under anxiogenic conditions (e.g., bright lighting). Anxiolytics increase social interaction time under these conditions.
-
Protocol Outline:
-
Acclimation and Drug Administration: Rats are habituated to the testing arena and administered this compound, paroxetine (an SSRI comparator), or vehicle over several days.
-
Testing: Pairs of unfamiliar, drug-treated rats are placed in the brightly lit arena, and their social interaction is recorded.
-
Behavioral Analysis: The time spent in active social behaviors (e.g., sniffing, grooming, following) is scored.
-
-
Results: this compound demonstrated a significantly faster onset of anxiolytic-like activity compared to paroxetine, increasing social interaction time at an earlier time point in the chronic dosing regimen.[1]
| Preclinical Model | Species | This compound Dose Range | Key Finding |
| Rat Pup Ultrasonic Vocalization | Rat | 0.1 - 1.0 mg/kg, i.p. | Significant reduction in USVs (ED50 = 0.17 mg/kg) |
| Marmoset Human Threat Test | Marmoset | 3.0 and 10 mg/kg, s.c. | Significant reduction in threat postures |
| Rat Social Interaction Test | Rat | 1.0 - 7.5 mg/kg, t.i.d. | Anxiolytic-like effect observed at day 7, faster onset than paroxetine |
Table 3: Summary of Preclinical Behavioral Studies with this compound.
Conclusion
The discovery and preclinical development of this compound represent a targeted effort to address the delayed onset of action associated with traditional SSRIs. Through a comprehensive series of in vitro and in vivo studies, this compound has been characterized as a potent 5-HT1A/1B receptor antagonist and serotonin reuptake inhibitor. This dual mechanism of action translates into a rapid increase in extracellular serotonin levels in the brain. Furthermore, preclinical behavioral models have demonstrated its anxiolytic-like properties and, importantly, a faster onset of these effects compared to a standard SSRI. These findings underscore the potential of this compound as a novel, fast-acting therapeutic for depression and anxiety disorders, warranting its further clinical investigation.
References
The Impact of SB-649915 on Extracellular Serotonin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-649915 is a novel pharmacological agent characterized by a dual mechanism of action: potent antagonism of the serotonin 1A and 1B (5-HT1A/1B) autoreceptors and inhibition of the serotonin transporter (SERT). This unique profile is designed to produce a more rapid and robust increase in extracellular serotonin levels compared to selective serotonin reuptake inhibitors (SSRIs) alone, potentially leading to a faster onset of therapeutic effects for conditions like depression and anxiety. Preclinical studies have demonstrated that this compound effectively blocks 5-HT1A and 5-HT1B autoreceptors and inhibits serotonin reuptake, resulting in a significant and acute elevation of extracellular serotonin in key brain regions. This technical guide provides a comprehensive overview of the core preclinical data, detailing the experimental methodologies employed and presenting the quantitative findings in a structured format for ease of comparison and analysis.
Core Pharmacological Profile of this compound
This compound exhibits high affinity for human 5-HT1A and 5-HT1B receptors, where it acts as an antagonist, and for the human serotonin transporter (SERT), where it functions as an inhibitor.[1] The simultaneous blockade of presynaptic 5-HT1A and 5-HT1B autoreceptors is hypothesized to prevent the negative feedback mechanism that typically limits serotonin release upon SERT inhibition, thereby leading to a more pronounced increase in synaptic serotonin concentrations.[1][2]
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Target | Species | Assay Type | Parameter | Value | Reference |
| 5-HT1A Receptor | Human | Receptor Binding | pKi | 8.6 | [1] |
| 5-HT1B Receptor | Human | Receptor Binding | pKi | 8.0 | [1] |
| Serotonin Transporter (SERT) | Human | Receptor Binding | pKi | 9.3 | [1] |
| 5-HT1A Receptor | Human | [35S]GTPγS Functional Assay | pA2 (Antagonism) | 9.0 | [3] |
| 5-HT1B Receptor | Human | [35S]GTPγS Functional Assay | pA2 (Antagonism) | 7.9 | [3] |
| Serotonin Transporter (SERT) | Rat (Cortical Synaptosomes) | [3H]5-HT Reuptake Inhibition | pIC50 | 9.7 | [3] |
| Serotonin Transporter (SERT) | LLCPK cells (human SERT) | [3H]5-HT Reuptake Inhibition | pIC50 | 7.9 | [3] |
Effect on Extracellular Serotonin Levels: In Vivo Microdialysis Studies
In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter levels in the brains of freely moving animals, providing a dynamic picture of drug effects on neurochemistry.[2][4][5] Studies on this compound have utilized this methodology to confirm its hypothesized mechanism of action.
Table 2: Summary of In Vivo Microdialysis a on Extracellular Serotonin (5-HT)
| Animal Model | Brain Region | Treatment | Maximum Increase in Extracellular 5-HT (Approximate) | Reference |
| Rat | Cortex | Acute this compound-B | 2- to 3-fold increase over baseline | [6] |
| Guinea Pig | Dentate Gyrus & Cortex | Acute this compound-B | 2- to 3-fold increase over baseline | [6] |
Further quantitative data such as dose-response curves and time-course details were not available in the reviewed literature.
Detailed Experimental Protocols
In Vivo Microdialysis for Extracellular Serotonin Measurement
This protocol provides a generalized framework for in vivo microdialysis studies in rats, based on standard methodologies in the field. The specific parameters for the this compound studies were not fully detailed in the available literature.
Objective: To measure the effect of this compound on extracellular serotonin levels in the rat brain.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound-B (vehicle as control)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgical Implantation of Guide Cannula: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). The cannula is secured with dental cement. Animals are allowed to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
Drug Administration: this compound-B or vehicle is administered (e.g., intraperitoneally or subcutaneously).
-
Post-Dosing Sample Collection: Dialysate samples continue to be collected for a specified period post-administration.
-
Sample Analysis: The concentration of serotonin in the dialysate samples is quantified using an HPLC-ED system.
-
Data Analysis: Serotonin levels are expressed as a percentage of the mean baseline levels.
[3H]5-HT Reuptake Inhibition Assay
Objective: To determine the in vitro potency of this compound to inhibit serotonin reuptake at the serotonin transporter.
Materials:
-
Rat cortical synaptosomes or cells expressing human SERT (e.g., LLCPK cells)
-
[3H]5-HT (radiolabeled serotonin)
-
This compound at various concentrations
-
Scintillation counter
Procedure:
-
Preparation of Synaptosomes/Cells: Synaptosomes are prepared from rat cerebral cortex, or cultured cells expressing hSERT are harvested.
-
Incubation: Aliquots of the synaptosome or cell preparation are incubated with various concentrations of this compound.
-
Addition of Radioligand: [3H]5-HT is added to initiate the uptake reaction.
-
Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration and washing to separate the synaptosomes/cells from the incubation medium.
-
Quantification: The amount of [3H]5-HT taken up by the synaptosomes/cells is determined by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [3H]5-HT uptake (IC50) is calculated.
[35S]GTPγS Functional Assay for 5-HT1A/1B Receptor Antagonism
Objective: To determine the functional antagonist properties of this compound at 5-HT1A and 5-HT1B receptors.
Materials:
-
Cell membranes prepared from cells expressing human recombinant 5-HT1A or 5-HT1B receptors
-
[35S]GTPγS (radiolabeled GTP analog)
-
Serotonin (5-HT) as the agonist
-
This compound at various concentrations
-
Scintillation counter
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of 5-HT, [35S]GTPγS, and varying concentrations of this compound.
-
Binding Reaction: Agonist activation of the G-protein coupled 5-HT1A/1B receptors stimulates the binding of [35S]GTPγS.
-
Termination and Filtration: The reaction is terminated, and the membranes are collected by rapid filtration.
-
Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the 5-HT-stimulated [35S]GTPγS binding is determined, and the pA2 value is calculated to quantify its antagonist potency.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow of in vivo microdialysis experiment.
References
- 1. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dickyricky.com [dickyricky.com]
- 3. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 6. Ethosuximide: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments with SB-649915
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for SB-649915, a potent 5-HT1A/1B autoreceptor antagonist and serotonin reuptake inhibitor.[1][2][3] The following sections detail the methodologies for key preclinical behavioral and neurochemical assays used to characterize the anxiolytic and antidepressant-like effects of this compound.
Mechanism of Action: Dual-Action Serotonergic Modulation
This compound exerts its effects through a dual mechanism of action. Firstly, it inhibits the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin (5-HT) in the synaptic cleft. Secondly, it acts as an antagonist at 5-HT1A and 5-HT1B autoreceptors, which are presynaptic receptors that normally provide negative feedback to inhibit 5-HT release. By blocking these autoreceptors, this compound further enhances serotonergic transmission. This combined action is believed to contribute to a faster onset of therapeutic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies of this compound.
| Table 1: Rat Pup Ultrasonic Vocalization Test | |
| Animal Model | Male Rat Pups |
| Drug Administration | Intraperitoneal (i.p.) |
| Dosage Range | 0.1 - 1.0 mg/kg |
| Key Finding | Significant reduction in ultrasonic vocalizations |
| ED50 | 0.17 mg/kg[4] |
| Table 2: Marmoset Human Threat Test | |
| Animal Model | Common Marmoset (Callithrix jacchus) |
| Drug Administration | Subcutaneous (s.c.) |
| Dosage Range | 3.0 and 10 mg/kg[4] |
| Key Finding | Significant reduction in the number of threat-related postures with no effect on locomotion.[4] |
| Table 3: Rat High Light Social Interaction Test | |
| Animal Model | Male Rats |
| Drug Administration | Oral (p.o.) |
| Dosage Range (this compound) | 1.0 - 7.5 mg/kg, three times a day (t.i.d.)[4] |
| Dosage (Paroxetine) | 3.0 mg/kg, once daily[4] |
| Treatment Duration | 4, 7, and 21 days[4] |
| Key Findings | - No effect on social interaction after 4 days for either drug.[4]- this compound (1.0 and 3.0 mg/kg) significantly increased social interaction time on day 7, indicating an anxiolytic-like profile.[4]- Anxiolytic effect of this compound was maintained at 21 days.[4]- Paroxetine showed a significant increase in social interaction only at 21 days.[4] |
| Table 4: Ex Vivo [3H]5-HT Uptake Inhibition | |
| Animal Model | Male Rats (following Social Interaction Test) |
| Method | Measurement of [3H]5-HT uptake in brain tissue |
| Key Finding | This compound inhibited 5-HT uptake to a similar magnitude as paroxetine at all time points (4, 7, and 21 days).[4] |
Experimental Protocols
Rat Pup Ultrasonic Vocalization Test
This model assesses the anxiolytic potential of a compound by measuring the distress calls of rat pups when separated from their mother and littermates.
Protocol:
-
Animals: Male rat pups (postnatal day 8-12).
-
Housing: Pups are housed with their dam and littermates in a temperature-controlled environment.
-
Drug Administration: this compound (0.1-1.0 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Isolation: Following a pre-treatment period, individual pups are separated from the dam and littermates and placed in a sound-attenuating chamber.
-
Data Acquisition: Ultrasonic vocalizations (in the 35-45 kHz range) are recorded for a set period (e.g., 5 minutes) using a specialized microphone and analysis software.
-
Endpoint: The total number of ultrasonic vocalizations is quantified and compared between treatment groups.
Marmoset Human Threat Test
This non-human primate model evaluates anxiety-like behavior by exposing the animal to a passive human observer.
Protocol:
-
Animals: Adult common marmosets (Callithrix jacchus).
-
Housing: Marmosets are housed in their home cages.
-
Drug Administration: this compound (3.0 and 10 mg/kg) or vehicle is administered subcutaneously (s.c.).
-
Threat Stimulus: Following a pre-treatment period, a human observer stands a fixed distance from the marmoset's cage for a defined duration.
-
Behavioral Scoring: The frequency and duration of specific postures and behaviors indicative of anxiety (e.g., slit-stare, tail postures, scent marking) and locomotion are recorded by a trained observer.
-
Endpoint: The number of anxiety-related postures is compared between treatment groups.
Rat High Light Social Interaction Test
This test assesses anxiolytic drug effects by measuring the duration of social interaction between two rats in an unfamiliar, brightly lit environment.
Protocol:
-
Animals: Pairs of weight-matched, unfamiliar male rats.
-
Apparatus: A brightly lit (e.g., >600 lux) open-field arena.
-
Drug Administration: this compound (1.0-7.5 mg/kg, p.o., t.i.d.) or paroxetine (3.0 mg/kg, p.o., once daily) is administered for 4, 7, or 21 days.
-
Test Procedure: On the test day, a pair of rats (one from each treatment group, or two from the same group for control) are placed in the arena.
-
Behavioral Scoring: The total time the pair spends in active social interaction (e.g., sniffing, grooming, following) is recorded over a set period (e.g., 10 minutes).
-
Endpoint: The duration of social interaction is compared across treatment groups and time points.
Ex Vivo [3H]5-HT Uptake Inhibition Assay
This assay measures the ability of a drug, administered in vivo, to inhibit the reuptake of serotonin in brain tissue samples.
Protocol:
-
Animals and Dosing: Rats are dosed with this compound or vehicle as described in the behavioral protocols.
-
Tissue Collection: At a specified time after the final dose, animals are euthanized, and brains are rapidly dissected on ice. The cortex or other brain regions of interest are isolated.
-
Synaptosome Preparation: The brain tissue is homogenized in a suitable buffer (e.g., sucrose solution) and centrifuged to prepare a crude synaptosomal fraction (P2).
-
Uptake Assay: Synaptosomes are incubated with a low concentration of radiolabeled serotonin ([3H]5-HT) in the presence and absence of a high concentration of a known SERT inhibitor (to determine non-specific uptake).
-
Termination and Scintillation Counting: The uptake reaction is terminated by rapid filtration. The radioactivity retained on the filters, representing [3H]5-HT taken up by the synaptosomes, is measured using a scintillation counter.
-
Endpoint: The percentage inhibition of [3H]5-HT uptake in the drug-treated group is calculated relative to the vehicle-treated group.
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Protocol:
-
Animals: Adult rats.
-
Surgical Preparation: Rats are anesthetized and stereotaxically implanted with a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion and Baseline Collection: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. After a stabilization period, baseline dialysate samples are collected at regular intervals.
-
Drug Administration: this compound or vehicle is administered (e.g., i.p. or s.c.).
-
Sample Collection: Dialysate samples continue to be collected at regular intervals post-drug administration.
-
Neurotransmitter Analysis: The concentration of 5-HT and its metabolites in the dialysate samples is quantified using a sensitive analytical method, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Endpoint: Changes in extracellular 5-HT levels are expressed as a percentage of the baseline levels and compared between treatment groups.
References
- 1. Measuring Behavior 2005: Van Vliet et al. [archive.measuringbehavior.org]
- 2. youtube.com [youtube.com]
- 3. Characterising trait anxiety in the common marmoset (Callithrix jacchus): investigations into behavioural, psychophysiological and cognitive phenotypes [repository.cam.ac.uk]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for SB-649915 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649915 is a potent and selective antagonist of the serotonin 5-HT1A and 5-HT1B receptors and a serotonin reuptake inhibitor (SRI).[1] This unique pharmacological profile gives it the potential for a faster onset of action compared to traditional selective serotonin reuptake inhibitors (SSRIs) in the treatment of anxiety and depression.[1] Preclinical studies in rodents have been instrumental in characterizing the anxiolytic and antidepressant-like effects of this compound. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and the underlying mechanism of action of this compound in rodent models.
Data Presentation: this compound Dosages in Rodent Studies
The following tables summarize the quantitative data on this compound dosage from various published rodent studies.
Table 1: this compound Dosage in Rat Studies
| Indication | Strain | Administration Route | Dosage Range | Dosing Schedule | Key Findings | Reference |
| Anxiolytic-like effects | Male rat pups | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Single dose | ED₅₀ of 0.17 mg/kg in reducing ultrasonic vocalizations. | [2] |
| Anxiolytic-like effects | Adult rats | Oral (p.o.) | 1.0 - 7.5 mg/kg | Three times daily (t.i.d.) for 4, 7, and 21 days | 1.0 and 3.0 mg/kg significantly increased social interaction time on day 7, indicating an anxiolytic-like profile. | [2] |
| 5-HT₁ₐ/₁ₒ Receptor Blockade | Adult rats | Oral (p.o.) | 0.1 - 10 mg/kg | Not specified | Reversed 8-OH-DPAT-induced hyperlocomotor activity and SKF-99101-induced elevation of seizure threshold. | |
| 5-HT₁ₐ Receptor Blockade | Adult rats | Intravenous (i.v.) | 0.1 - 3 mg/kg | Not specified | Attenuated the inhibitory effect of 8-OH-DPAT on raphe neuronal cell firing. |
Table 2: this compound Dosage in Other Rodent and Non-Rodent Primate Studies
| Species | Indication | Administration Route | Dosage Range | Dosing Schedule | Key Findings | Reference |
| Marmoset | Anxiolytic-like effects | Subcutaneous (s.c.) | 3.0 and 10 mg/kg | Not specified | Significantly reduced the number of threat postures with no effect on locomotion. | [2] |
| Guinea Pig | 5-HT₁ₐ Receptor Occupancy and 5-HT Uptake Inhibition | Oral (p.o.) | 1 - 10 mg/kg | Not specified | Produced a dose-related inhibition of 5-HT₁ₐ receptor radioligand binding and ex vivo [³H]5-HT uptake. | |
| Mouse | General | Not specified in detail in the reviewed literature | High affinity for mouse native tissue 5-HT₁ₐ and 5-HT₁ₒ receptors. | Not specified | Further studies are needed to establish effective dosage ranges in mice. |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration in Rats
Objective: To administer this compound intraperitoneally to rats for acute behavioral or neurochemical studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% methylcellulose in sterile water)
-
Vortex mixer
-
Analytical balance
-
Appropriate size syringes (e.g., 1 mL)
-
Appropriate gauge needles (e.g., 25-27 G)
-
70% ethanol
-
Rat restraint device (optional)
Procedure:
-
Drug Preparation:
-
Accurately weigh the required amount of this compound.
-
Prepare the desired vehicle. While the specific vehicle for this compound is not consistently reported, a suspension in 0.5% methylcellulose or dissolution in sterile saline are common practices for similar compounds. It is recommended to perform small-scale solubility tests to determine the most appropriate vehicle.
-
Add the this compound powder to the vehicle to achieve the final desired concentration.
-
Vortex the solution/suspension thoroughly until the compound is fully dissolved or evenly suspended.
-
-
Animal Handling and Injection:
-
Weigh the rat to determine the correct injection volume.
-
Gently restrain the rat. One common method is to hold the rat firmly by the scruff of the neck with one hand, allowing the other hand to support the body and hindlimbs.
-
Position the rat so that its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
The injection site is the lower right quadrant of the abdomen.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.
-
Slowly inject the calculated volume of the this compound solution/suspension.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Oral Gavage (p.o.) Administration in Rats
Objective: To administer this compound orally to rats for sub-chronic or chronic studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Vortex mixer
-
Analytical balance
-
Oral gavage needles (flexible or curved, appropriate size for the rat)
-
Syringes (appropriate volume)
-
Animal scale
Procedure:
-
Drug Preparation:
-
Follow the same procedure as described in Protocol 1 for drug preparation. Suspensions are often preferred for oral gavage to ensure stability.
-
-
Animal Handling and Gavage:
-
Weigh the rat to determine the correct administration volume. The maximum recommended volume for oral gavage in rats is typically 10-20 ml/kg.
-
Gently but firmly restrain the rat. For a one-person procedure, grasp the rat around the thorax, using your fingers to prevent the front legs from interfering.
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib). Mark the needle if necessary.
-
With the rat's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, or the animal begins to choke, withdraw the needle and try again.
-
Once the needle is in the stomach, slowly administer the this compound suspension.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
Mandatory Visualizations
Signaling Pathways of this compound
This compound exerts its effects through a dual mechanism: antagonism of 5-HT₁ₐ and 5-HT₁ₒ autoreceptors and inhibition of the serotonin transporter (SERT).
Caption: Mechanism of action of this compound in the serotonergic synapse.
Experimental Workflow for a Rodent Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study in rodents investigating the anxiolytic effects of this compound.
Caption: A typical experimental workflow for a rodent behavioral study.
Logical Relationship: Dosage, Administration, and Effect
This diagram illustrates the logical relationship between the dosage of this compound, the route of administration, and the expected pharmacological effect.
Caption: Logical flow from drug administration to observed effect.
References
Application Notes and Protocols for SB-649915 Microdialysis in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649915 is a potent and selective antagonist for the serotonin 5-HT1A and 5-HT1B autoreceptors and a serotonin reuptake inhibitor.[1][2][3] This dual mechanism of action is of significant interest in the development of fast-acting antidepressants. By blocking the inhibitory 5-HT1A and 5-HT1B autoreceptors on presynaptic serotonin neurons and simultaneously inhibiting the serotonin transporter (SERT), this compound is designed to robustly increase extracellular serotonin levels in key brain regions.[1][2][3]
In vivo microdialysis is a powerful technique for assessing the neurochemical effects of compounds like this compound in the brains of freely moving animals. This document provides detailed application notes and protocols for conducting microdialysis studies in rats to evaluate the impact of this compound on extracellular serotonin levels, particularly in forebrain structures such as the prefrontal cortex.
Data Presentation
Summary of this compound's Effect on Extracellular Serotonin
Preclinical studies have demonstrated that acute administration of this compound leads to a significant increase in extracellular serotonin (5-HT) levels in the cortex of rats. The table below summarizes the observed quantitative effects.
| Compound | Dose Administration | Brain Region | Approximate Increase in Extracellular 5-HT (as % of Baseline) | Reference |
| This compound | Acute | Rat Cortex | 200 - 300% | [1] |
Experimental Protocols
Animal Model and Housing
-
Species: Adult male Sprague-Dawley rats.
-
Weight: 250-300g at the time of surgery.
-
Housing: Animals should be individually housed after surgery to prevent damage to the surgical implant. Maintain a 12-hour light/dark cycle with ad libitum access to food and water. Allow for at least one week of acclimatization to the housing conditions before any experimental procedures.
Stereotaxic Surgery for Guide Cannula Implantation
This protocol details the implantation of a guide cannula into the medial prefrontal cortex (mPFC), a key forebrain structure.
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen). The depth of anesthesia should be confirmed by the absence of a pedal withdrawal reflex.
-
Stereotaxic Placement: Secure the anesthetized animal in a stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
Surgical Preparation: Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline.
-
Craniotomy: Drill a small burr hole over the target brain region. For the mPFC, the following coordinates relative to bregma are recommended:
-
Antero-Posterior (AP): +3.2 mm
-
Medio-Lateral (ML): ±0.8 mm
-
-
Cannula Implantation: Slowly lower a guide cannula to the desired depth. For the mPFC, a suggested dorso-ventral (DV) coordinate is -2.0 mm from the skull surface.
-
Fixation: Secure the guide cannula to the skull using dental cement and at least two stainless-steel anchor screws.
-
Post-operative Care: Suture the incision site and administer appropriate analgesics according to institutional guidelines. Insert a dummy cannula into the guide cannula to maintain patency. Allow the animal a recovery period of at least 7 days before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the rat and remove the dummy cannula. Insert a microdialysis probe (e.g., CMA 12 with a 2 mm membrane) through the guide cannula into the mPFC.
-
Perfusion Solution (aCSF): Perfuse the microdialysis probe with sterile artificial cerebrospinal fluid (aCSF) at a constant flow rate. A typical composition for aCSF is (in mM):
-
NaCl: 147
-
KCl: 2.7
-
CaCl₂: 1.2
-
MgCl₂: 0.85
-
-
Flow Rate: A slow and constant flow rate, typically 1-2 µL/min, is recommended.
-
Equilibration: Following probe insertion, allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of extracellular serotonin.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals, for example, every 20 minutes, into vials containing a small amount of antioxidant solution (e.g., 0.02 M acetic acid or perchloric acid) to prevent the degradation of serotonin. Collect at least three consecutive baseline samples with less than 10% variation in serotonin concentration.
-
This compound Administration: After establishing a stable baseline, administer this compound via the desired route (e.g., intraperitoneal, i.p., or subcutaneous, s.c.) at the intended doses.
-
Post-Administration Sample Collection: Continue to collect dialysate samples at the same regular intervals for at least 3-4 hours following drug administration.
-
Sample Storage: Immediately after collection, freeze the samples on dry ice and store them at -80°C until analysis.
Sample Analysis: HPLC-ECD
Quantification of serotonin in the microdialysate is typically performed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Chromatographic System: An HPLC system equipped with a C18 reverse-phase column suitable for monoamine separation.
-
Mobile Phase: A suitable mobile phase for the separation of serotonin.
-
Electrochemical Detector: Set the detector at an appropriate oxidizing potential for the detection of serotonin.
-
Data Analysis: Calculate the mean serotonin concentration from the baseline samples. Express the serotonin levels in the post-administration samples as a percentage of the baseline mean.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for this compound Microdialysis
Caption: Experimental workflow for in vivo microdialysis.
References
Preparing Stock Solutions of SB-649915 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the preparation of SB-649915 stock solutions for use in a variety of in vitro assays. This compound is a potent and selective serotonin reuptake inhibitor and a 5-HT1A and 5-HT1B receptor antagonist, making it a valuable tool in neuroscience research and drug discovery.[1][2] Proper preparation of stock solutions is critical to ensure accurate and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and best practices for dissolving and storing this compound.
Introduction
This compound, with a molecular weight of 431.53 g/mol and a chemical formula of C₂₆H₂₉N₃O₃, is a key pharmacological tool for investigating the serotonergic system.[1][2] It acts as a dual-action agent by blocking the serotonin transporter (SERT) and antagonizing the 5-HT1A and 5-HT1B autoreceptors. This mechanism of action leads to an increase in synaptic serotonin levels, which is a focal point of research in depression, anxiety, and other neurological disorders. Accurate and consistent preparation of this compound solutions is the first step toward reliable in vitro experimental outcomes.
Materials and Equipment
Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture medium appropriate for the intended assay
Equipment
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block (optional)
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Laminar flow hood or biological safety cabinet
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing this compound stock solutions.
| Parameter | Value |
| Molecular Weight | 431.53 g/mol |
| Chemical Formula | C₂₆H₂₉N₃O₃ |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Primary Stock Conc. | 10 mM |
| Storage Temperature | -20°C or -80°C |
| Long-term Stability | Up to 1 year at -80°C in solvent |
| Short-term Stability | Up to 1 month at -20°C in solvent |
Experimental Protocols
Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be used to prepare working solutions for various in vitro assays.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 431.53 g/mol x 1000 mg/g = 4.3153 mg
-
-
-
Weigh the this compound powder:
-
Using an analytical balance, carefully weigh out approximately 4.32 mg of this compound powder. For accuracy, it is recommended to weigh a slightly larger amount and adjust the volume of DMSO accordingly.
-
-
Dissolve the powder in DMSO:
-
Transfer the weighed this compound powder to a sterile polypropylene vial.
-
Add the calculated volume of anhydrous, cell culture grade DMSO. For 4.32 mg, this would be 1 mL.
-
Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
-
Ensure complete dissolution (Optional):
-
Visually inspect the solution for any undissolved particles.
-
If necessary, gently warm the solution in a water bath at 37°C for 5-10 minutes, followed by vortexing. Avoid excessive heating.
-
-
Storage of the primary stock solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution in an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Determine the desired final concentration of this compound and the final volume of the working solution.
-
Perform a serial dilution:
-
It is recommended to perform an intermediate dilution of the 10 mM primary stock in cell culture medium or PBS before preparing the final working solution. This improves accuracy.
-
For example, to prepare a 10 µM working solution, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration.
-
-
Control for solvent effects:
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing stock solutions.
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for SB-649915 Administration in Marmoset Behavioral Studies
Drug Identification: SB-649915 is a potent 5-HT1A and 5-HT1B autoreceptor antagonist and a serotonin reuptake inhibitor.[1][2] It is not an orexin receptor antagonist. Its mechanism of action suggests potential for fast-acting antidepressant and anxiolytic effects.[1][2][3]
These application notes provide detailed information and protocols for the administration of this compound in behavioral studies involving the common marmoset (Callithrix jacchus), a non-human primate model increasingly used in translational psychiatric research.[4]
Quantitative Data Summary
The following table summarizes the quantitative data from a key behavioral study administering this compound to marmosets.
| Parameter | Details | Reference |
| Drug | This compound-B | [3] |
| Animal Model | Common Marmoset (Callithrix jacchus) | [3] |
| Behavioral Test | Human Threat Test | [3] |
| Route of Administration | Subcutaneous (s.c.) | [3] |
| Dosage | 3.0 and 10 mg/kg | [3] |
| Effect | Significantly reduced the number of postures | [3] |
| Side Effects | No effect on locomotion | [3] |
Experimental Protocols
Marmoset Human Threat Test
This protocol is based on the methodology described in the study by Starr et al. (2007).[3]
Objective: To assess the anxiolytic-like effects of this compound in marmosets by measuring their response to a potential threat from an unfamiliar human.
Materials:
-
This compound-B solution for subcutaneous injection
-
Vehicle control solution
-
Syringes and needles for subcutaneous administration
-
Test cage with a clear front for observation
-
Video recording equipment
-
A human experimenter unfamiliar to the marmosets
Procedure:
-
Acclimation: Acclimate the marmosets to the test cage for a specified period before the test day to minimize novelty-induced stress.
-
Drug Administration:
-
On the test day, administer this compound-B (3.0 or 10 mg/kg, s.c.) or vehicle control to the marmosets.
-
Allow a predetermined time for the drug to take effect before starting the behavioral test.
-
-
Human Threat Exposure:
-
An unfamiliar human experimenter stands approximately 1 meter away from the front of the test cage.
-
The experimenter presents their profile to the marmoset and makes eye contact for a fixed duration (e.g., 2 minutes).
-
-
Behavioral Recording:
-
Video record the marmoset's behavior throughout the threat exposure period.
-
Score the frequency and duration of specific behaviors, particularly "postures," which are indicative of anxiety or vigilance in marmosets.
-
Also, measure locomotor activity to ensure that any observed reduction in postures is not due to sedation.
-
-
Data Analysis:
-
Compare the number of postures and locomotor activity between the this compound-B treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound Action.
Experimental Workflow for Marmoset Human Threat Test
Caption: Marmoset Human Threat Test Workflow.
References
- 1. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Translational behavioral research using common marmosets in the psychiatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining SB-649915 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649915 is a potent and selective antagonist of the serotonin 5-HT1A and 5-HT1B receptors and an inhibitor of the serotonin transporter (SERT).[1][2][3] This pharmacological profile suggests its potential as a fast-acting antidepressant.[1][2] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound on its primary molecular targets.
The following protocols describe methods to determine the binding affinity, functional antagonism, and reuptake inhibition of this compound.
Mechanism of Action: Signaling Pathways
This compound concurrently acts on three distinct targets to modulate serotonergic neurotransmission. As an antagonist, it blocks the inhibitory effects of serotonin on 5-HT1A and 5-HT1B autoreceptors, which are G-protein coupled receptors (GPCRs) that negatively regulate serotonin synthesis and release. By inhibiting these receptors, this compound can increase the firing rate of serotonergic neurons and enhance serotonin release into the synapse. Additionally, by inhibiting the serotonin transporter (SERT), this compound blocks the reuptake of serotonin from the synaptic cleft, further increasing its availability to bind to postsynaptic receptors.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities and functional activities of this compound for its primary targets.
| Target | Assay Type | Species | Value | Reference |
| 5-HT1A Receptor | Radioligand Binding (pKi) | Human | 8.6 | [1] |
| [35S]GTPγS Functional Assay (pA2) | Human | 9.0 | [4] | |
| 5-HT1B Receptor | Radioligand Binding (pKi) | Human | 8.0 | [1] |
| [35S]GTPγS Functional Assay (pA2) | Human | 7.9 | [4] | |
| Serotonin Transporter (SERT) | [3H]5-HT Reuptake Inhibition (pKi) | Human | 9.3 | [1] |
| [3H]5-HT Reuptake Inhibition (pIC50) | Rat | 9.7 | [4] |
Experimental Protocols
Radioligand Binding Assays
These assays are designed to determine the binding affinity of this compound for the 5-HT1A and 5-HT1B receptors, and the serotonin transporter (SERT). The principle is a competition assay where the test compound (this compound) competes with a radiolabeled ligand for binding to the target.
Workflow:
Caption: Workflow for radioligand binding assays.
a) 5-HT1A Receptor Binding Assay
-
Cell Line: HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Protocol:
-
Prepare cell membranes from HEK293-h5-HT1A cells.
-
In a 96-well plate, add 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4), 25 µL of [3H]8-OH-DPAT (final concentration ~1 nM), and 25 µL of this compound dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M).
-
Add 100 µL of cell membrane preparation (5-10 µg protein/well).
-
Incubate for 60 minutes at 25°C.
-
Terminate the assay by rapid filtration through GF/B filters, followed by washing with ice-cold assay buffer.
-
Measure radioactivity on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM of unlabeled 5-HT.
-
Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.
-
b) 5-HT1B Receptor Binding Assay
-
Cell Line: CHO cells stably expressing the human 5-HT1B receptor.
-
Radioligand: [125I]-GTI (cyanopindolol).
-
Protocol:
-
Follow a similar procedure as for the 5-HT1A assay, using the appropriate cell membranes and radioligand.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubate for 60 minutes at 37°C.
-
Non-specific binding is determined in the presence of 10 µM of unlabeled GR125743.
-
c) Serotonin Transporter (SERT) Binding Assay
-
Cell Line: HEK293 cells stably expressing the human SERT.
-
Radioligand: [3H]Citalopram.
-
Protocol:
-
Prepare cell membranes from HEK293-hSERT cells.
-
In a 96-well plate, add assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4), [3H]Citalopram (final concentration ~1 nM), and this compound dilutions.
-
Add cell membrane preparation (20-40 µg protein/well).
-
Incubate for 60 minutes at 25°C.
-
Filter and wash as described above.
-
Non-specific binding is determined in the presence of 10 µM of unlabeled imipramine.
-
[35S]GTPγS Functional Assay
This assay measures the functional activity of this compound as an antagonist at the G-protein coupled 5-HT1A and 5-HT1B receptors. Antagonists will inhibit the agonist-stimulated binding of [35S]GTPγS to G-proteins.
Workflow:
Caption: Workflow for [35S]GTPγS functional assays.
-
Cell Lines: HEK293 cells expressing human 5-HT1A or 5-HT1B receptors.
-
Protocol:
-
Prepare cell membranes as for the binding assays.
-
In a 96-well plate, add assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4), 10 µM GDP, and varying concentrations of this compound.
-
Add a fixed concentration of 5-HT (agonist) corresponding to its EC80 value.
-
Add cell membranes (5-10 µg protein/well) and incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Measure radioactivity using a scintillation counter.
-
Basal binding is determined in the absence of an agonist.
-
Data are expressed as a percentage of the agonist response, and pA2 values are calculated using Schild analysis.[4][5]
-
[3H]5-HT Reuptake Assay
This assay measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter.
Workflow:
Caption: Workflow for [3H]5-HT reuptake assays.
-
Cell Line: LLCPK cells expressing the human 5-HT transporter.[4]
-
Protocol:
-
Plate LLCPK-hSERT cells in a 96-well plate and grow to confluence.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with various concentrations of this compound for 20 minutes at 37°C.
-
Add [3H]5-HT (final concentration ~10 nM) and incubate for 10 minutes at 37°C.
-
Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells with 1% SDS.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Calculate the IC50 value for the inhibition of [3H]5-HT uptake.
-
References
- 1. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Effects of SB-649915 on Neuronal Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effects of SB-649915, a potent 5-HT1A and 5-HT1B autoreceptor antagonist and serotonin reuptake inhibitor, on neuronal firing. The protocols outlined below are designed to facilitate the investigation of its potential as a fast-acting antidepressant and anxiolytic agent.[1][2][3]
Introduction to this compound
This compound is a novel compound that exhibits a dual mechanism of action: it blocks the serotonin 5-HT1A and 5-HT1B autoreceptors and inhibits the reuptake of serotonin (5-HT).[2][3] This pharmacological profile is significant because the therapeutic delay associated with selective serotonin reuptake inhibitors (SSRIs) is thought to be due to the time required for the desensitization of 5-HT1A and 5-HT1B autoreceptors.[3] By antagonizing these autoreceptors, this compound is hypothesized to produce a more rapid increase in synaptic serotonin levels, potentially leading to a faster onset of antidepressant and anxiolytic effects.[1][2][3]
Mechanism of Action
This compound's primary targets are the presynaptic 5-HT1A and 5-HT1B autoreceptors located on serotonin neurons in the raphe nuclei and their terminals, respectively. These autoreceptors normally function as a negative feedback mechanism, inhibiting the synthesis and release of serotonin. By blocking these receptors, this compound disinhibits the serotonin system. Simultaneously, it blocks the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft. This dual action leads to a significant and rapid increase in extracellular serotonin concentrations in key brain regions.[2][4]
Signaling Pathway of this compound Action
Data Presentation
The following tables summarize the quantitative data available for this compound, providing key parameters for its pharmacological profile.
Table 1: Receptor and Transporter Binding Affinity of this compound
| Target | Species | pKi / pA2 Value | Reference |
| 5-HT1A Receptor (pKi) | Human | 8.6 | [2][3] |
| 5-HT1B Receptor (pKi) | Human | 8.0 | [2][3] |
| 5-HT1D Receptor (pKi) | Human | 8.8 | [3] |
| Serotonin Transporter (pKi) | Human | 9.3 | [2][3] |
| 5-HT1A Receptor (pA2) | Human | 9.0 | [3] |
| 5-HT1B Receptor (pA2) | Human | 7.9 | [3] |
| Serotonin Transporter (pIC50) | Human | 7.9 | [3] |
| Serotonin Transporter (pIC50) | Rat | 9.7 | [3] |
Table 2: In Vivo Efficacy of this compound-B
| Model | Species | Route | Effect | ED50 | Reference |
| Rat Pup Ultrasonic Vocalization | Rat | i.p. | Reduction in ultrasonic vocalizations | 0.17 mg/kg | [1] |
| Marmoset Human Threat Test | Marmoset | s.c. | Significant reduction in threat postures | 3.0 - 10 mg/kg | [1] |
| Rat High Light Social Interaction (Day 7) | Rat | p.o. | Significant increase in social interaction time | 1.0 - 3.0 mg/kg | [1] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound on neuronal firing are provided below.
Protocol 1: In Vitro Electrophysiology in Rat Dorsal Raphe Nucleus Slices
This protocol is designed to measure the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN) and its ability to antagonize 5-HT1A autoreceptor-mediated inhibition.
1. Brain Slice Preparation:
-
Anesthetize an adult male Sprague-Dawley rat and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 KH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Cut coronal brain slices (300-400 µm thick) containing the DRN using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Use glass microelectrodes (2-5 MΩ) filled with a solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH) for whole-cell patch-clamp recordings.
-
Identify serotonergic neurons in the DRN based on their characteristic electrophysiological properties: slow, regular firing rate, long-duration action potentials, and a prominent afterhyperpolarization.[5]
-
Record spontaneous firing activity in current-clamp mode.
3. Drug Application:
-
After establishing a stable baseline firing rate for at least 5 minutes, apply the 5-HT1A receptor agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) (e.g., 10-100 nM) to the perfusion bath to induce inhibition of neuronal firing.
-
Once the inhibitory effect of 8-OH-DPAT has stabilized, co-apply this compound (e.g., 100 nM - 1 µM) to determine its ability to reverse the agonist-induced inhibition.
-
To assess the direct effect of this compound, apply it alone to the bath at various concentrations.
4. Data Analysis:
-
Measure the neuronal firing rate (in Hz) before, during, and after drug application.
-
Quantify the inhibitory effect of 8-OH-DPAT as the percentage decrease from the baseline firing rate.
-
Quantify the antagonistic effect of this compound by calculating the percentage reversal of the 8-OH-DPAT-induced inhibition.
Protocol 2: In Vivo Microdialysis in Freely Moving Rats
This protocol is used to measure the effect of this compound on extracellular serotonin levels in a specific brain region, such as the prefrontal cortex.
1. Stereotaxic Surgery:
-
Anesthetize an adult male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex, coordinates relative to bregma: AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm).
-
Secure the guide cannula with dental cement and anchor screws.
-
Allow the animal to recover for at least 5-7 days.
2. Microdialysis Procedure:
-
On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length, 20 kDa cutoff) through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a 2-3 hour equilibration period to obtain a stable baseline of extracellular serotonin.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., 0.1 M perchloric acid).
3. Drug Administration and Sample Collection:
-
After collecting at least three stable baseline samples, administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at various doses.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
Store all samples at -80°C until analysis.
4. Sample Analysis (HPLC-ECD):
-
Quantify serotonin concentrations in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Separate serotonin using a C18 reverse-phase column.
-
Detect serotonin electrochemically at an appropriate oxidizing potential (e.g., +0.65 V).
-
Calculate serotonin concentrations based on a standard curve.
5. Data Analysis:
-
Express the post-drug serotonin levels as a percentage of the mean baseline concentration for each animal.
-
Analyze the data using appropriate statistical methods to determine the dose-dependent effects of this compound.
Protocol 3: In Vitro Serotonin Reuptake Inhibition Assay
This assay determines the potency of this compound in inhibiting the serotonin transporter (SERT).
1. Preparation of Synaptosomes or Cells Expressing SERT:
-
Prepare crude synaptosomes from rat brain tissue (e.g., cortex or striatum) by homogenization and differential centrifugation.
-
Alternatively, use a cell line stably expressing the human serotonin transporter (e.g., HEK293-hSERT).
2. [3H]5-HT Uptake Assay:
-
Pre-incubate the synaptosomes or cells with various concentrations of this compound or a reference compound (e.g., fluoxetine) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of radiolabeled serotonin ([3H]5-HT).
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes).
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Determine the amount of radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard SERT inhibitor) from the total uptake.
-
Plot the percentage inhibition of [3H]5-HT uptake against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]5-HT uptake) by non-linear regression analysis.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on neuronal firing and serotonin neurotransmission. The dual mechanism of 5-HT1A/1B autoreceptor antagonism and serotonin reuptake inhibition positions this compound as a promising candidate for a fast-acting antidepressant and anxiolytic. The detailed experimental procedures will enable researchers to further elucidate its pharmacological profile and potential therapeutic benefits.
References
- 1. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 5-HT1A autoreceptors in the mechanism of action of serotoninergic antidepressant drugs: recent findings from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-649915 in Serotonin System Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SB-649915, a potent 5-HT1A/1B receptor antagonist and serotonin reuptake inhibitor, for studying the regulation of the serotonin system.[1][2] This document includes key pharmacological data, detailed experimental protocols for its use in vitro and in vivo, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
This compound is a novel research compound with a unique pharmacological profile, acting as a potent antagonist at 5-HT1A and 5-HT1B autoreceptors and as a high-affinity inhibitor of the serotonin transporter (SERT).[1][2] This dual action is hypothesized to lead to a more rapid increase in synaptic serotonin levels compared to selective serotonin reuptake inhibitors (SSRIs) alone.[1][3][4] The blockade of somatodendritic 5-HT1A and presynaptic 5-HT1B autoreceptors prevents the negative feedback mechanism that typically limits serotonin release when SERT is inhibited.[1][5] This makes this compound a valuable tool for investigating the acute and long-term regulation of the serotonin system and for preclinical studies of fast-acting antidepressant and anxiolytic agents.[1][2][6]
Mechanism of Action
This compound's mechanism of action involves two primary targets in the serotonergic synapse:
-
Serotonin Transporter (SERT) Inhibition: Like traditional SSRIs, this compound blocks the reuptake of serotonin from the synaptic cleft, increasing its availability to bind to postsynaptic receptors.[1][2]
-
5-HT1A/1B Autoreceptor Antagonism: By blocking these inhibitory autoreceptors on serotonin neurons, this compound prevents the reduction in neuronal firing and serotonin release that would otherwise be triggered by increased synaptic serotonin.[1][3][4] This disinhibition of serotonin neurons is thought to contribute to a faster onset of therapeutic-like effects.[1][6]
Quantitative Data
The following tables summarize the in vitro binding affinities and functional activities of this compound.
Table 1: In Vitro Receptor and Transporter Binding Affinity of this compound
| Target | Species | Preparation | pKi | Reference |
| 5-HT1A Receptor | Human | Recombinant | 8.6 | [1][2] |
| 5-HT1B Receptor | Human | Recombinant | 8.0 | [1][2] |
| 5-HT1D Receptor | Human | Recombinant | 8.8 | [4][7] |
| Serotonin Transporter (SERT) | Human | Recombinant | 9.3 | [1][2] |
| Serotonin Transporter (SERT) | Rat | Native Tissue (Cortical Synaptosomes) | 9.9 | [4] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Target | Species/Cell Line | Activity | Value | Reference |
| [³⁵S]GTPγS Binding | 5-HT1A Receptor | Human (HEK293) | Antagonist | pA₂ = 9.0 | [4][8] |
| [³⁵S]GTPγS Binding | 5-HT1B Receptor | Human (HEK293) | Antagonist | pA₂ = 7.9 | [4][8] |
| [³⁵S]GTPγS Binding | 5-HT1B Receptor | Human (HEK293) | Partial Agonist | Intrinsic Activity = 0.3 | [4][7] |
| [³⁵S]GTPγS Binding | 5-HT1D Receptor | Human (HEK293) | Partial Agonist | Intrinsic Activity = 0.7 | [4][7] |
| [³H]5-HT Reuptake | SERT | Human (LLCPK cells) | Inhibitor | pIC₅₀ = 7.9 | [7][8] |
| [³H]5-HT Reuptake | SERT | Rat (Cortical Synaptosomes) | Inhibitor | pIC₅₀ = 9.7 | [7][8] |
| Electrophysiology | 5-HT1A Receptor | Rat (Dorsal Raphe) | Antagonist | pKb = 9.5 | [4][7] |
Table 3: In Vivo Activity of this compound
| Model | Species | Effect | Effective Dose | Reference |
| Rat Pup Ultrasonic Vocalization | Rat | Anxiolytic-like | ED₅₀ = 0.17 mg/kg, i.p. | [6] |
| Marmoset Human Threat Test | Marmoset | Anxiolytic-like | 3.0 and 10 mg/kg, s.c. | [6] |
| Rat High Light Social Interaction | Rat | Anxiolytic-like | 1.0 and 3.0 mg/kg, p.o., t.i.d. | [6] |
Experimental Protocols
The following are representative protocols for characterizing the effects of this compound.
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for serotonin receptors and the transporter.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant 5-HT1A, 5-HT1B) or transporter (SERT).
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]GR125743 for 5-HT1B, [³H]citalopram for SERT).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like 120 mM NaCl for SERT).
-
Non-specific binding agent (e.g., 10 µM 5-HT for 5-HT receptors, 10 µM fluoxetine for SERT).
-
96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Binding buffer, radioligand, cell membranes, and non-specific binding agent.
-
This compound Competition: Binding buffer, radioligand, cell membranes, and this compound at various concentrations.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer.
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding (Total - Non-specific) and determine the IC₅₀ value for this compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the functional antagonist properties of this compound at G-protein coupled receptors like 5-HT1A and 5-HT1B.
Materials:
-
Cell membranes expressing the target receptor.
-
[³⁵S]GTPγS radiolabel.
-
GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP).
-
Agonist (e.g., 5-HT).
-
This compound stock solution.
Procedure:
-
To determine antagonist activity (pA₂), prepare various concentrations of this compound.
-
Pre-incubate cell membranes with this compound or vehicle for 15-30 minutes at 30°C.
-
Add a range of concentrations of the agonist (5-HT) to generate a dose-response curve in the presence and absence of this compound.
-
Add [³⁵S]GTPγS to all wells.
-
Incubate for 60 minutes at 30°C.
-
Terminate the assay by filtration as described in Protocol 1.
-
Quantify [³⁵S]GTPγS binding using a scintillation counter.
-
Analyze the data to observe the rightward shift in the agonist dose-response curve caused by this compound.
Protocol 3: In Vivo Microdialysis for Extracellular Serotonin
This protocol measures changes in extracellular serotonin levels in a specific brain region (e.g., prefrontal cortex) of a freely moving animal following administration of this compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound formulation for in vivo administration.
-
Automated fraction collector.
-
HPLC system with electrochemical detection (ECD).
Procedure:
-
Surgery: Anesthetize the animal and surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow for recovery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion & Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular 5-HT.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Collection: Continue collecting dialysate samples for several hours post-administration.
-
Analysis: Analyze the 5-HT content of the dialysate samples using HPLC-ECD.
-
Data Expression: Express the results as a percentage change from the baseline 5-HT concentration. This will demonstrate the effect of this compound on serotonin levels in the target brain region.[1][2]
Disclaimer: this compound is a research chemical. All experiments should be conducted in accordance with institutional and governmental regulations regarding animal welfare and laboratory safety. The protocols provided are intended as a guide and may require optimization for specific experimental conditions.
References
- 1. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ovid.com [ovid.com]
- 5. Role of 5-HT1A autoreceptors in the mechanism of action of serotoninergic antidepressant drugs: recent findings from in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SB-649915 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and experimental use of SB-649915.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT1A and 5-HT1B receptors and an inhibitor of the serotonin transporter (SERT).[1][2][3] This dual action leads to an increase in synaptic serotonin levels, making it a compound of interest for research into mood disorders and other neurological conditions.[4][5]
Q2: What is the primary solvent for dissolving this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. While specific quantitative solubility data is not extensively published, it is known to be soluble in DMSO, with some suppliers offering pre-dissolved solutions at concentrations such as 10 mM.
Q3: Can I dissolve this compound in aqueous solutions like water or PBS?
A3: this compound is a lipophilic compound and is expected to have very low solubility in aqueous solutions such as water, phosphate-buffered saline (PBS), or cell culture media alone. Direct dissolution in these solvents is not recommended and will likely result in precipitation.
Q4: How should I store this compound solutions?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Solubility Data
While exact solubility limits are not widely published, the following table summarizes the available information on the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Remarks |
| DMSO | Soluble (e.g., ≥ 10 mM) | The recommended solvent for preparing concentrated stock solutions. |
| Ethanol | Limited data available; likely sparingly soluble. | May be used as a co-solvent with DMSO in some applications, but precipitation may occur upon dilution in aqueous media. |
| Water | Poorly soluble / Insoluble | As a lipophilic compound, this compound has very low aqueous solubility. |
| PBS (pH 7.4) | Poorly soluble / Insoluble | Similar to water, direct dissolution is not feasible. |
Troubleshooting Guide
Issue: My this compound is not dissolving in DMSO.
-
Possible Cause: The concentration you are trying to achieve may exceed its solubility limit.
-
Troubleshooting Steps:
-
Try gently warming the solution to 37°C for a short period.
-
Use sonication to aid dissolution.
-
If the compound still does not dissolve, you may need to prepare a more dilute stock solution.
-
Issue: My this compound precipitates when I dilute my DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: This is a common issue with lipophilic compounds. The rapid change in solvent polarity causes the compound to fall out of solution.
-
Troubleshooting Steps:
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% for cell-based assays) to minimize solvent toxicity.
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, perform serial dilutions in the aqueous buffer.
-
Increase mixing: Vigorously vortex or pipette mix the solution immediately after adding the DMSO stock to the aqueous medium to promote rapid dispersion.
-
Consider a co-solvent: For in vivo preparations, a co-solvent system (e.g., DMSO with PEG, Tween 80, or corn oil) may be necessary to maintain solubility.
-
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Protocol:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is approximately 431.53 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (37°C) or brief sonication may be used to assist dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
In Vitro Cell-Based Assay Protocol
Objective: To treat cultured cells with this compound.
Protocol:
-
Prepare a working solution of this compound by diluting the 10 mM DMSO stock solution in cell culture medium.
-
Important: To avoid precipitation, perform a serial dilution. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in media (to 100 µM) and then further dilute this intermediate solution 1:10 into your cell culture plate.
-
Ensure the final DMSO concentration in the cell culture does not exceed a level that is toxic to your specific cell line (typically <0.5%).
-
Include a vehicle control in your experiment (cells treated with the same final concentration of DMSO without the compound).
-
Add the final working solution to your cells and incubate for the desired experimental duration.
In Vivo Dosing Protocol (Rodent Model)
Objective: To administer this compound to a rodent model. Published studies have used oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes of administration with doses ranging from 0.1 to 10 mg/kg.[6]
Vehicle Preparation: Due to its low aqueous solubility, a suitable vehicle is required for in vivo administration. A common approach is to use a co-solvent system. For example:
-
A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
Dosing Solution Preparation:
-
Dissolve the required amount of this compound in DMSO first.
-
Add the other vehicle components (e.g., PEG300, Tween 80) and mix thoroughly.
-
Finally, add the saline and vortex until a clear and homogenous solution is formed.
-
The final dosing solution should be prepared fresh on the day of the experiment.
Administration:
-
Administer the prepared solution to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).
-
The volume of administration should be calculated based on the animal's body weight.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous blockade of 5-HT1A/B receptors and 5-HT transporters results in acute increases in extracellular 5-HT in both rats and guinea pigs: in vivo characterization of the novel 5-HT1A/B receptor antagonist/5-HT transport inhibitor this compound-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of SB-649915
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with SB-649915. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent dual-action compound that functions as a serotonin reuptake inhibitor (SRI) and an antagonist at the 5-HT1A and 5-HT1B autoreceptors.[1][2][3][4] This combined pharmacology is designed to produce a rapid increase in synaptic serotonin levels, potentially leading to a faster onset of antidepressant and anxiolytic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1][2]
Q2: I am observing unexpected effects in my cellular assay. Could this compound be interacting with other receptors?
While this compound is highly selective for its primary targets, it has been shown to have some affinity for other monoamine receptors, albeit at significantly lower potencies. Notably, it exhibits measurable binding to the human 5-HT7 and dopamine D3 receptors. When troubleshooting unexpected results, consider the potential for weak interactions with these off-target receptors, especially at higher concentrations.
Q3: My in-vivo experiment is showing a more complex behavioral phenotype than anticipated. What could be contributing to this?
The complex in-vivo effects of this compound can be attributed to its multi-target profile. The primary effects are driven by the blockade of 5-HT1A and 5-HT1B autoreceptors, which enhances serotonin release, coupled with the inhibition of serotonin reuptake by targeting the serotonin transporter (SERT).[2][4] This leads to a significant and rapid increase in extracellular serotonin.[2][4] Furthermore, the partial agonist activity at 5-HT1B and 5-HT1D receptors could also contribute to the overall pharmacological profile.[5] When designing and interpreting in-vivo studies, it is crucial to consider the interplay of these different serotonergic mechanisms.
Q4: Are there any known species differences in the binding affinity of this compound?
Yes, some species differences have been reported. For instance, the binding affinity for the rat serotonin transporter (SERT) is higher than for the human SERT.[6] It is important to consult the literature for specific binding affinities in the species being used in your experiments to ensure appropriate dose selection and data interpretation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results in radioligand binding assays. | Pipetting errors, improper membrane preparation, incorrect buffer composition, or degradation of the radioligand. | Verify pipette calibration. Ensure consistent and thorough membrane preparation. Double-check all buffer components and pH. Use fresh radioligand and store it properly. |
| High non-specific binding in assays. | The compound may be "sticky" or the assay conditions may not be optimal. | Include a non-specific binding control with a high concentration of a known ligand. Optimize washing steps. Consider adding a detergent like BSA to the buffer. |
| Discrepancy between binding affinity (Ki) and functional potency (IC50/EC50). | The compound may be a partial agonist or an allosteric modulator. The functional assay may have signal amplification. | Conduct a functional assay, such as a [35S]GTPγS binding assay, to determine the functional activity of the compound. |
| Unexpected cardiovascular effects in in-vivo studies. | Potential off-target effects on cardiovascular receptors or ion channels. | Although a comprehensive safety pharmacology profile is not publicly available, it is prudent to monitor cardiovascular parameters (heart rate, blood pressure) in animal studies. |
Data Presentation
Table 1: Binding Affinity of this compound at Primary and Off-Target Receptors
| Target | Species | pKi | Reference |
| 5-HT Transporter (SERT) | Human | 9.3 | [2][4] |
| 5-HT1A Receptor | Human | 8.6 | [2][4] |
| 5-HT1B Receptor | Human | 8.0 | [2][4] |
| 5-HT1D Receptor | Human | 8.8 | [4][5] |
| 5-HT7 Receptor | Human | 6.7 | |
| Dopamine D3 Receptor | Human | 6.2 |
Table 2: Functional Activity of this compound
| Assay | Target | Species | Activity | pA2/pKb/pIC50 | Reference |
| [35S]GTPγS Binding | 5-HT1A Receptor | Human | Antagonist | pA2 = 9.0 | [4][5] |
| [35S]GTPγS Binding | 5-HT1B Receptor | Human | Partial Agonist (Antagonist in the presence of 5-HT) | pA2 = 7.9 | [4][5] |
| [35S]GTPγS Binding | 5-HT1D Receptor | Human | Partial Agonist | - | [5] |
| [3H]5-HT Reuptake | SERT | Rat | Inhibitor | pIC50 = 9.7 | [4] |
| Electrophysiology (Dorsal Raphe) | 5-HT1A Receptor | Rat | Antagonist | pKb = 9.5 | [4][5] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor
This protocol is a general guideline for determining the binding affinity of this compound for the 5-HT1A receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus or cells expressing the human 5-HT1A receptor) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh buffer.
-
Repeat the centrifugation and resuspension step.
-
Determine the protein concentration of the final membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of [3H]8-OH-DPAT (a 5-HT1A agonist radioligand).
-
Increasing concentrations of this compound or a reference compound.
-
Membrane homogenate.
-
-
To determine non-specific binding, add a high concentration of a known 5-HT1A ligand (e.g., WAY-100635) in separate wells.
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature for 60 minutes.
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki value for this compound using non-linear regression analysis.
-
[35S]GTPγS Functional Assay
This protocol outlines a general procedure to assess the functional activity of this compound at G-protein coupled receptors like the 5-HT1A and 5-HT1B receptors.
-
Membrane Preparation:
-
Prepare membranes from cells expressing the receptor of interest as described in the radioligand binding assay protocol.
-
-
Assay Reaction:
-
In a 96-well plate, add the following:
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 1 mM EGTA, pH 7.4).
-
GDP (to a final concentration of ~10 µM).
-
Increasing concentrations of this compound (to determine agonist activity) or a fixed concentration of a known agonist plus increasing concentrations of this compound (to determine antagonist activity).
-
Membrane homogenate.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Incubation and Filtration:
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold wash buffer.
-
-
Data Analysis:
-
Measure the radioactivity on the filters.
-
For agonist activity, plot the stimulated binding against the concentration of this compound to determine the EC50 and Emax.
-
For antagonist activity, perform a Schild analysis to determine the pA2 value.
-
In-Vivo Microdialysis for Extracellular Serotonin
This protocol provides a general framework for measuring changes in extracellular serotonin levels in the brain of a freely moving animal following administration of this compound.
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Sample Collection:
-
Allow the system to equilibrate for 1-2 hours.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from the baseline serotonin levels.
-
Visualizations
Caption: Mechanism of action of this compound at the serotonergic synapse.
Caption: General experimental workflow for characterizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SB-649915 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of SB-649915 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT1A and 5-HT1B autoreceptors and an inhibitor of the serotonin transporter (SERT).[1][2] Its dual action is intended to produce a rapid antidepressant effect by blocking the negative feedback mechanism on serotonin release while simultaneously inhibiting its reuptake.[1][2]
Q2: What are the recommended starting concentrations for in vitro experiments with this compound?
Based on its in vitro pharmacology, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based and biochemical assays.[3] For functional assays like [35S]GTPγS binding, concentrations up to 1 µM have been used to characterize its antagonist activity.[3] For serotonin reuptake inhibition assays, significant effects are observed in the nanomolar range.[3]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This stock solution should be stored at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the DMSO stock directly into your aqueous assay buffer or cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions in DMSO before the final dilution into the aqueous solution. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to minimize solvent-induced artifacts.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: What is the known off-target activity of this compound?
Cross-screening binding studies have shown that this compound is highly selective for 5-HT1A, 5-HT1B receptors, and SERT, with over 100-fold selectivity against a range of other monoaminergic receptors, including other serotonin receptor subtypes (e.g., h5-HT1E, h5-HT1F), dopamine receptors, and adrenergic receptors.[6] However, at higher concentrations, the possibility of off-target effects should be considered.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Species | Assay Type | Value | Reference |
| 5-HT1A Receptor | Human | Binding Affinity (pKi) | 8.6 | [1][2][3][7] |
| 5-HT1B Receptor | Human | Binding Affinity (pKi) | 8.0 | [1][2][3][7] |
| 5-HT1D Receptor | Human | Binding Affinity (pKi) | 8.8 | [3] |
| Serotonin Transporter (SERT) | Human | Binding Affinity (pKi) | 9.3 | [1][2][3][7] |
| 5-HT1A Receptor | Human | Functional Antagonism (pA2) | 9.0 | [3] |
| 5-HT1B Receptor | Human | Functional Antagonism (pA2) | 7.9 | [3] |
| Serotonin Transporter (SERT) | Rat | Reuptake Inhibition (pIC50) | 9.7 | [3] |
| Serotonin Transporter (SERT) | Human (LLCPK cells) | Reuptake Inhibition (pIC50) | 7.9 | [3] |
Experimental Protocols
[35S]GTPγS Binding Assay for 5-HT1A/1B Receptor Antagonism
This protocol is adapted from established methods for measuring G-protein activation.[8]
1. Membrane Preparation:
-
Use cell membranes from a stable cell line expressing the human 5-HT1A or 5-HT1B receptor.
-
Homogenize cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
In a 96-well plate, combine the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
GDP (to a final concentration of 10-30 µM)
-
A fixed concentration of a 5-HT1A or 5-HT1B agonist (e.g., 5-HT or 8-OH-DPAT at its EC80)
-
Varying concentrations of this compound or vehicle control.
-
Cell membranes (5-20 µg of protein per well).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of this compound to determine the IC50.
-
The pA2 value can be calculated using Schild analysis if a full concentration-response curve to the agonist is performed in the presence of multiple fixed concentrations of this compound.
[3H]Serotonin Reuptake Assay in Synaptosomes
This protocol is based on standard methods for measuring serotonin uptake in isolated nerve terminals.[1][9][10]
1. Synaptosome Preparation:
-
Isolate synaptosomes from the desired brain region (e.g., rat cortex or hippocampus) by differential centrifugation of brain homogenates in a sucrose-based buffer.[11]
-
Resuspend the final synaptosomal pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer).
-
Determine the protein concentration.
2. Uptake Assay:
-
In microcentrifuge tubes or a 96-well plate, add:
-
Assay Buffer.
-
Varying concentrations of this compound or a reference inhibitor (e.g., fluoxetine) for inhibition experiments.
-
Synaptosomes (50-100 µg of protein).
-
-
Pre-incubate for 10-15 minutes at 37°C.
-
Initiate uptake by adding [3H]serotonin (to a final concentration in the low nanomolar range, typically near the Km for uptake).
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate uptake by rapid filtration over glass fiber filters and wash with ice-cold buffer to remove unincorporated radiolabel.
-
Measure the radioactivity trapped in the synaptosomes on the filters by liquid scintillation counting.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a saturating concentration of a potent serotonin uptake inhibitor (e.g., fluoxetine).
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
For inhibition experiments, plot the percentage of inhibition of specific [3H]serotonin uptake against the log concentration of this compound to calculate the IC50.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
References
- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB 649915 - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
long-term stability of SB-649915 in solution
This technical support center provides guidance on the handling, storage, and analysis of SB-649915 in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid form of this compound should be stored at -20°C.[1] When stored properly, the solid compound is expected to be stable for an extended period.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: How should I store stock solutions of this compound?
A3: Once a stock solution is prepared, it is best practice to store it in tightly sealed vials at -20°C. General guidelines for small molecule solutions suggest they can be usable for up to one month under these conditions. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: Can I store solutions of this compound at room temperature or 4°C?
A4: It is not recommended to store solutions of this compound at room temperature for extended periods. For short-term storage (e.g., during an experiment), keeping the solution on ice or at 4°C is advisable. However, for storage longer than a day, freezing at -20°C is the recommended practice to minimize potential degradation.
Q5: What are the potential signs of this compound degradation in solution?
A5: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, chemical degradation can occur without any visible changes. Therefore, it is crucial to use appropriate analytical methods to assess the purity and concentration of your solution, especially after long-term storage or if you suspect instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the solution upon freezing or storage. | The solubility of this compound may be lower at colder temperatures. The concentration of the stock solution might be too high. | Gently warm the solution and vortex or sonicate to redissolve the precipitate. If the issue persists, consider preparing a fresh stock solution at a lower concentration. |
| Inconsistent or unexpected experimental results. | The compound may have degraded in solution, leading to a lower effective concentration or the presence of active degradants. | Prepare a fresh stock solution from the solid compound. Perform an analytical check (e.g., HPLC) to confirm the concentration and purity of the existing stock solution. |
| Change in the appearance of the solution (e.g., color). | This could indicate chemical degradation of this compound. | Discard the solution and prepare a fresh stock. If possible, analyze the discolored solution by LC-MS to identify potential degradation products. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Solution by HPLC
This protocol provides a general framework for monitoring the stability of this compound in a specific solvent over time.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in the desired solvent (e.g., DMSO) to a known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.
2. Stability Study Setup:
-
Aliquot the stock solution into several small, tightly sealed vials.
-
Store the vials under different conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
Protect the solutions from light by using amber vials or wrapping them in foil.
-
Establish a time-point schedule for analysis (e.g., Day 0, Day 1, Day 7, Day 14, Day 30).
3. HPLC Analysis:
-
At each time point, take one vial from each storage condition.
-
Allow the vial to come to room temperature before opening.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a suitable HPLC method. A general-purpose C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound (this compound).
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Day 0) measurement.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Potential degradation pathways of this compound.
References
mitigating vehicle effects in SB-649915 in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential vehicle-related effects during in vivo studies with SB-649915.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant for formulation development?
Q2: What are the common routes of administration for this compound in preclinical studies?
A2: Preclinical studies with this compound-B, a specific salt of the compound, have utilized oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes of administration in animal models such as rats and marmosets.[1][2][3] The choice of administration route will depend on the specific experimental design and objectives.
Q3: What are some common signs of vehicle-induced adverse effects in animal studies?
A3: Vehicle-related adverse effects can manifest in various ways, including:
-
Local Reactions at Injection Site: Redness, swelling, pain, inflammation, or necrosis at the site of injection (for i.p. and s.c. routes).[4][5]
-
Systemic Effects: Lethargy, changes in body weight, altered food and water consumption, or behavioral changes such as motor impairment.
-
Gastrointestinal Issues (for oral administration): Diarrhea, constipation, or signs of gastric irritation.
It is crucial to always include a vehicle-only control group in your study to differentiate between vehicle effects and compound-specific toxicity.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| Poor solubility of this compound in the chosen vehicle. | The vehicle may not be appropriate for the physicochemical properties of this compound. | 1. Increase solvent strength: Consider using a co-solvent system. A common approach for poorly soluble compounds is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with an aqueous solution containing a solubilizing agent like a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) or a surfactant.[7] 2. Use a suspension: If a solution is not feasible, creating a homogenous and stable suspension is an alternative. Use suspending agents like methylcellulose (MC) or carboxymethylcellulose (CMC), often in combination with a surfactant like Tween® 80 to improve wetting.[7][8] |
| Precipitation of this compound upon administration. | The vehicle is not able to maintain the compound in solution or suspension in the physiological environment. | 1. Optimize the formulation: Adjust the concentration of co-solvents, surfactants, or suspending agents. 2. Consider a different vehicle system: For oral administration, lipid-based formulations can sometimes enhance absorption and prevent precipitation.[7] |
| Injection site reactions (inflammation, swelling) after i.p. or s.c. administration. | The vehicle itself or the formulation's properties (e.g., pH, osmolarity) may be causing irritation.[4] | 1. Reduce irritant concentration: If using co-solvents like DMSO or ethanol, try to keep their final concentration as low as possible.[9] 2. Adjust pH and osmolarity: Ensure the pH of the formulation is within a physiologically tolerable range (typically 5-9) and that it is as close to isotonic as possible for parenteral routes.[10] 3. Rotate injection sites: If multiple injections are required, rotating the injection site can help minimize local irritation.[5] 4. Apply a cold compress: For mild reactions, applying a cold compress to the injection site may help reduce swelling.[5] |
| Signs of neurotoxicity (e.g., motor impairment, sedation) in the vehicle control group. | Some vehicles, particularly at higher concentrations, can have intrinsic biological effects. For example, DMSO has been shown to cause motor impairment.[11] | 1. Reduce vehicle concentration: Use the lowest effective concentration of the vehicle. 2. Switch to a more inert vehicle: Aqueous vehicles like 0.9% NaCl and 0.5% CMC are generally well-tolerated and have minimal intrinsic effects.[11] |
| Inconsistent results or high variability in drug exposure between animals. | This could be due to an inhomogeneous suspension or instability of the formulation. | 1. Ensure homogeneity: For suspensions, ensure vigorous and consistent mixing before each administration to guarantee that each animal receives the correct dose. 2. Check formulation stability: Prepare fresh formulations daily unless stability data supports longer storage. Some compounds can degrade or precipitate out of solution/suspension over time.[12] |
Experimental Protocols
Protocol 1: Preparation of a Suspension for Oral Administration
This protocol provides a general method for preparing a suspension of a poorly water-soluble compound like this compound.
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of methylcellulose (or carboxymethylcellulose) in sterile water. To do this, heat about one-third of the total required water volume to 60-70°C and add the methylcellulose while stirring.
-
Once dispersed, add the remaining two-thirds of the water as cold water or ice to facilitate dissolution. Continue stirring until a clear, viscous solution is formed.[7]
-
Add a surfactant, such as Tween® 80, to a final concentration of 0.1% (v/v) and stir until fully dissolved.[7]
-
-
Drug Suspension:
-
Weigh the required amount of this compound. If necessary, triturate the powder to a fine consistency.
-
Gradually add a small amount of the prepared vehicle to the this compound powder and levigate to form a smooth paste.
-
Slowly add the remaining vehicle to the paste while continuously stirring or vortexing to achieve the final desired concentration.
-
-
Administration:
-
Ensure the suspension is thoroughly mixed immediately before each oral gavage to ensure dose uniformity.
-
Protocol 2: Preparation of a Solubilized Formulation for Intravenous Administration
This protocol is a general guideline for preparing a solubilized formulation for a compound with poor aqueous solubility.
-
Vehicle Preparation:
-
Drug Solution:
-
In a separate sterile container, dissolve the this compound in a minimal amount of a suitable organic solvent like DMSO to create a concentrated stock solution. The final concentration of DMSO in the vehicle should be kept low (e.g., ≤10%).[7]
-
-
Final Formulation:
-
Slowly add the drug-DMSO stock solution to the vortexing HP-β-CD solution.
-
Adjust to the final volume with sterile water or saline.
-
-
Administration:
-
Visually inspect the solution for any precipitation before administration.
-
Administer slowly via the intravenous route.
-
Visualizations
Caption: A generalized workflow for in vivo studies.
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Injection site reactions: testing and mitigating during development [genoskin.com]
- 5. Injection site reactions: Types, causes, treatment, and more [medicalnewstoday.com]
- 6. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with SB-649915
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-649915. The information is designed to address potential inconsistencies and challenges that may arise during experimentation.
Mechanism of Action
This compound is a potent and selective antagonist of the serotonin 5-HT1A and 5-HT1B autoreceptors and an inhibitor of the serotonin transporter (SERT).[1][2][3][4][5] This dual action is designed to produce a rapid increase in synaptic serotonin levels. By blocking the 5-HT1A and 5-HT1B autoreceptors, which normally provide negative feedback on serotonin release, this compound disinhibits serotonergic neurons.[2][4] Concurrently, its inhibition of SERT prevents the reuptake of serotonin from the synaptic cleft.[1][3] This combined effect leads to a more robust and sustained elevation of extracellular serotonin compared to selective serotonin reuptake inhibitors (SSRIs) alone, which is hypothesized to contribute to a faster onset of antidepressant and anxiolytic effects.[2][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a weaker than expected antagonist effect of this compound at the 5-HT1A/1B receptors in our in vitro assay. What could be the cause?
A1: Several factors could contribute to a reduced antagonist effect:
-
Compound Integrity and Solubility: Verify the purity and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation. Ensure the compound is fully solubilized in your assay buffer. The use of a small amount of DMSO may be necessary, but be sure to include a vehicle control to account for any solvent effects.
-
Assay Conditions:
-
Receptor Density: Very high receptor expression levels in your cell line can sometimes lead to an underestimation of antagonist potency.
-
Agonist Concentration: The concentration of the agonist used to stimulate the receptor can influence the apparent potency of the antagonist. Ensure you are using a concentration of agonist that elicits a submaximal response (e.g., EC80) to allow for competitive antagonism to be observed.
-
Incubation Time: Ensure that the pre-incubation time with this compound is sufficient to allow for binding equilibrium to be reached before the addition of the agonist.
-
-
Partial Agonism at 5-HT1B Receptors: It has been reported that this compound can act as a partial agonist at human recombinant 5-HT1B receptors.[7] This intrinsic activity could mask its antagonist effects, especially at higher concentrations. Consider using a functional assay that can differentiate between full and partial agonism, such as a GTPγS binding assay.
Q2: In our in vivo microdialysis experiments, the observed increase in extracellular serotonin levels with this compound is highly variable between animals. How can we reduce this variability?
A2: High inter-animal variability is a common challenge in in vivo microdialysis studies. Here are some steps to minimize it:
-
Surgical Precision: Ensure consistent and accurate stereotaxic implantation of the microdialysis probe in the target brain region. Histological verification of the probe placement at the end of the experiment is crucial.
-
Animal Acclimatization: Allow sufficient time for the animals to recover from surgery and acclimate to the experimental setup. Stress can significantly impact baseline serotonin levels.
-
Stable Baseline: Establish a stable baseline of serotonin levels before administering this compound. This typically involves collecting several consecutive samples with less than 10-15% variation.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, oral) can affect the pharmacokinetics of the compound. Ensure consistent administration across all animals.
-
Dose and Vehicle: Use a consistent and appropriate vehicle for drug delivery and include a vehicle-treated control group. The solubility of this compound in the chosen vehicle should be confirmed.
Q3: We are not observing the expected antidepressant-like effects of this compound in our behavioral model (e.g., forced swim test). What should we consider?
A3: The lack of a behavioral effect can be due to several factors:
-
Dose Selection: The dose of this compound may be suboptimal for the specific behavioral model and animal strain being used. A dose-response study is recommended to determine the optimal effective dose.
-
Pharmacokinetics: Consider the pharmacokinetic profile of this compound in your animal model. The timing of the behavioral test relative to drug administration is critical and should coincide with the expected peak brain exposure of the compound.
-
Behavioral Paradigm: The forced swim test can be influenced by factors other than depressive-like behavior, such as changes in general locomotor activity. It is advisable to use a battery of behavioral tests to assess antidepressant-like activity. Additionally, ensure that the experimental protocol for the behavioral test is standardized and followed consistently.
-
Animal Strain and Handling: Different rodent strains can exhibit varying sensitivities to antidepressants. Ensure that the animals are properly handled and habituated to the testing environment to minimize stress-induced variability.
Quantitative Data
The following tables summarize the reported binding affinities and functional potencies of this compound.
Table 1: In Vitro Binding Affinities of this compound
| Target | Species | pKi | Reference |
| 5-HT1A Receptor | Human | 8.6 | [7] |
| 5-HT1B Receptor | Human | 8.0 | [7] |
| Serotonin Transporter (SERT) | Human | 9.3 | [1] |
| 5-HT1D Receptor | Human | 8.8 | [8] |
| 5-HT1A/1B/1D Receptors & SERT | Rat, Guinea Pig, Mouse, Marmoset | ≥7.5 | [8][9] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Target | Species | Activity | pA2 / pIC50 | Reference |
| [35S]GTPγS Binding | 5-HT1A Receptor | Human | Antagonist | 9.0 | [7] |
| [35S]GTPγS Binding | 5-HT1B Receptor | Human | Partial Agonist / Antagonist | 7.9 | [7] |
| [3H]5-HT Reuptake | SERT | Rat | Inhibitor | 9.7 | [8] |
Experimental Protocols
1. Radioligand Binding Assay for 5-HT1A Receptor
This protocol is adapted from standard methodologies for determining the binding affinity of a compound for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 10 µM 5-HT.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 50-100 µg of protein per well).
-
This compound or vehicle or 5-HT for non-specific binding.
-
[3H]8-OH-DPAT (at a concentration close to its Kd).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. In Vivo Microdialysis for Extracellular Serotonin
This protocol outlines the general steps for measuring changes in extracellular serotonin levels in the brain of a freely moving rat.[1][8]
-
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED).
-
-
Procedure:
-
Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to equilibrate for at least 2 hours. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution. Collect at least three consecutive baseline samples with stable serotonin levels.
-
Drug Administration: Administer this compound via the desired route.
-
Post-treatment Collection: Continue collecting dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Calculate the average baseline serotonin concentration.
-
Express the post-treatment serotonin levels as a percentage of the baseline.
-
Use appropriate statistical analysis (e.g., repeated measures ANOVA) to determine the significance of the drug effect.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lasa.co.uk [lasa.co.uk]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of SB-649915
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of SB-649915.
I. FAQs: Understanding this compound and its Bioavailability Challenges
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational compound that acts as a potent antagonist at the serotonin 5-HT1A and 5-HT1B autoreceptors and as a serotonin reuptake inhibitor (SRI).[1][2][3][4] This dual mechanism is proposed to lead to a more rapid increase in synaptic serotonin levels compared to traditional selective serotonin reuptake inhibitors (SSRIs), potentially offering a faster onset of antidepressant and anxiolytic effects.[5]
Q2: What is known about the oral bioavailability of this compound?
While specific public data on the absolute bioavailability and physicochemical properties of this compound are limited, preclinical studies have utilized oral administration.[5] Challenges in oral bioavailability are common for structurally complex and lipophilic molecules intended for central nervous system (CNS) targets. Compounds with similar mechanisms, such as vilazodone and vortioxetine, are classified as Biopharmaceutics Classification System (BCS) Class II drugs, exhibiting high permeability but low aqueous solubility.[6][7][8][9] It is plausible that this compound shares these characteristics, suggesting that its oral bioavailability is likely limited by its dissolution rate.
Q3: Why is improving the bioavailability of this compound important for research and development?
Enhancing the oral bioavailability of this compound is crucial for several reasons:
-
Achieving Therapeutic Concentrations: Ensuring that a sufficient amount of the drug reaches systemic circulation to exert its pharmacological effect at the target receptors in the CNS.
-
Reducing Dosage and Potential Side Effects: A more bioavailable formulation may allow for lower doses to be administered, potentially reducing dose-dependent side effects.
-
Minimizing Inter-individual Variability: Poorly soluble drugs often exhibit high pharmacokinetic variability among subjects. Improving bioavailability can lead to more predictable and consistent drug exposure.
-
Facilitating Clinical Development: A robust and reliable oral formulation is essential for successful clinical trials and eventual therapeutic use.
II. Troubleshooting Guide: Common Issues in this compound Bioavailability Studies
This guide addresses specific problems that may arise during your experiments and offers potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of this compound | 1. Poor aqueous solubility of the crystalline form. 2. Inappropriate dissolution medium. 3. Inadequate agitation in the dissolution apparatus. | 1. Consider formulation strategies to enhance solubility (see Section III). 2. Develop a discriminating dissolution method. Experiment with different pH values (e.g., 1.2, 4.5, 6.8) and the addition of surfactants (e.g., sodium lauryl sulfate) to achieve sink conditions. 3. Optimize the agitation speed (e.g., 50-100 RPM for USP Apparatus 2). |
| High variability in in vivo pharmacokinetic data | 1. Inconsistent dissolution and absorption due to low solubility. 2. Food effects influencing gastrointestinal physiology. 3. Issues with the animal model or experimental procedure. | 1. Develop an enabling formulation (e.g., amorphous solid dispersion, lipid-based formulation) to improve solubility and absorption consistency. 2. Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food. 3. Ensure consistent dosing procedures, and acclimatize animals to the experimental conditions. Use a sufficient number of animals per group to achieve statistical power. |
| Low apparent permeability in Caco-2 assays | 1. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). 2. Poor apical solubility leading to underestimation of permeability. 3. Compromised integrity of the Caco-2 cell monolayer. | 1. Conduct bidirectional Caco-2 assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. Include a P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. 2. Use a formulation approach (e.g., solubilizing excipients) in the donor compartment to maintain the compound in solution. 3. Monitor the transepithelial electrical resistance (TEER) of the cell monolayers before and after the experiment to ensure their integrity. |
| Precipitation of this compound in the gastrointestinal tract in vivo | 1. Supersaturation of the amorphous or lipid-based formulation followed by precipitation. 2. pH shift from the stomach to the small intestine causing the drug to fall out of solution. | 1. Incorporate precipitation inhibitors (e.g., HPMC, PVP) into your amorphous solid dispersion formulation. 2. For lipid-based formulations, optimize the composition to maintain the drug in a solubilized state upon dispersion and digestion. 3. Characterize the pH-dependent solubility profile of this compound to anticipate and mitigate pH-triggered precipitation. |
III. Strategies for Improving the Bioavailability of this compound
Given the likely low solubility of this compound, several formulation strategies can be employed to enhance its oral bioavailability.
A. Amorphous Solid Dispersions (ASDs)
ASDs involve dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher kinetic solubility and can lead to supersaturated concentrations in the gastrointestinal tract, thereby increasing the driving force for absorption.
Key Polymers for ASDs:
| Polymer | Key Properties |
| Polyvinylpyrrolidone (PVP) | Good solubilizer, can form hydrogen bonds with the drug. |
| Hydroxypropyl Methylcellulose (HPMC) | Can act as a precipitation inhibitor. |
| Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) | pH-dependent solubility, can maintain supersaturation in the intestine. |
| Soluplus® | Amphiphilic graft copolymer with good solubilization capacity. |
B. Lipid-Based Formulations
These formulations use lipids, surfactants, and co-solvents to dissolve the drug and can enhance its absorption via several mechanisms, including bypassing the dissolution step and utilizing lipid absorption pathways.
Types of Lipid-Based Formulations:
| Formulation Type | Composition | Key Advantages |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Oils, surfactants, co-solvents | Spontaneously form fine emulsions in the GI tract, presenting the drug in a solubilized form. |
| Solid Lipid Nanoparticles (SLNs) | Solid lipids, surfactants | Biocompatible, can protect the drug from degradation and provide controlled release. |
| Nanostructured Lipid Carriers (NLCs) | Solid and liquid lipids, surfactants | Higher drug loading capacity and reduced drug expulsion compared to SLNs. |
C. Nanoparticle Engineering
Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.
Common Nanoparticle Production Methods:
-
Media Milling (Nanosuspensions): High-energy milling of the drug in the presence of stabilizers.
-
High-Pressure Homogenization: Forcing a suspension of the drug through a narrow gap at high pressure.
IV. Experimental Protocols
A. In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the in vitro release characteristics of different this compound formulations.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF). To address potential low solubility, the medium can be supplemented with a low percentage of a surfactant (e.g., 0.5% Sodium Dodecyl Sulfate).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 75 RPM.
-
Procedure: a. Place a single dose of the this compound formulation in each vessel. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF). e. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
B. Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values within the established range for your laboratory.
-
Transport Buffer: Use a buffered solution such as Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Procedure for Bidirectional Transport: a. Apical to Basolateral (A-B) Transport: i. Add the dosing solution of this compound to the apical (donor) chamber. ii. Add fresh transport buffer to the basolateral (receiver) chamber. iii. Incubate at 37 °C with gentle shaking. iv. At predetermined time points, take samples from the basolateral chamber and replace with fresh buffer. b. Basolateral to Apical (B-A) Transport: i. Add the dosing solution of this compound to the basolateral (donor) chamber. ii. Add fresh transport buffer to the apical (receiver) chamber. iii. Follow the same incubation and sampling procedure as for A-B transport.
-
Sample Analysis: Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the involvement of active efflux.
C. In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the key pharmacokinetic parameters of different this compound formulations after oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=5 per group).
-
Dosing: a. Administer the this compound formulation orally via gavage at a predetermined dose. b. Include a control group receiving an intravenous (IV) bolus dose of this compound to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Sample Analysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.
V. Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2016062860A1 - Amorphous vortioxetine hydrobromide - Google Patents [patents.google.com]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
potential for SB-649915 tachyphylaxis in prolonged studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB-649915 in their experiments, with a specific focus on the potential for tachyphylaxis in prolonged studies.
Introduction
This compound is a potent 5-HT1A/1B autoreceptor antagonist and serotonin reuptake inhibitor.[1][2][3] Its dual mechanism of action is designed to produce a more rapid onset of antidepressant and anxiolytic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1][2] While the available preclinical data up to 21 days of continuous administration have not indicated a loss of efficacy, the potential for tachyphylaxis (a rapid decrease in response to a drug following its administration) in longer-term studies is a valid consideration for this class of compounds. This guide provides information based on the known mechanism of this compound and general pharmacological principles to help researchers navigate this potential issue.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it a potential concern for this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated doses. For a compound like this compound that acts on serotonin receptors and transporters, tachyphylaxis could theoretically occur due to receptor desensitization or downregulation of 5-HT1A and 5-HT1B receptors, or alterations in the serotonin transporter (SERT). Continuous stimulation or blockade of these targets can lead to cellular adaptations that reduce the drug's effect over time.
Q2: Is there any published evidence of tachyphylaxis with this compound?
A2: Currently, there is no direct evidence in the published literature to suggest that this compound induces tachyphylaxis. A study in rats showed that the anxiolytic-like effects of this compound were maintained after 21 days of administration, suggesting a lack of tolerance within this timeframe.[4] However, studies of longer duration have not been published.
Q3: How does the mechanism of action of this compound relate to the potential for tachyphylaxis?
A3: this compound has two primary mechanisms of action: it blocks the 5-HT1A and 5-HT1B autoreceptors and inhibits the reuptake of serotonin.[1][5] The blockade of autoreceptors is intended to prevent the negative feedback mechanism that typically limits serotonin release, while the inhibition of reuptake increases the synaptic concentration of serotonin. The potential for tachyphylaxis could arise from the downstream effects of sustained high levels of synaptic serotonin, which might lead to the desensitization of postsynaptic serotonin receptors.
Q4: What are the key binding affinities and functional potencies of this compound?
A4: The binding affinities (pKi) and functional potencies (pA2, pIC50) of this compound have been characterized at human and rat targets. A summary of these values is presented in the table below.
Quantitative Data Summary
| Target | Species | Assay Type | Value | Reference |
| 5-HT1A Receptor | Human | Binding Affinity (pKi) | 8.6 | [1][5] |
| 5-HT1B Receptor | Human | Binding Affinity (pKi) | 8.0 | [1][5] |
| 5-HT Transporter (SERT) | Human | Binding Affinity (pKi) | 9.3 | [1] |
| 5-HT1A Receptor | Human | Functional Antagonism (pA2) | 9.0 | [5] |
| 5-HT1B Receptor | Human | Functional Antagonism (pA2) | 7.9 | [5] |
| 5-HT Transporter (SERT) | Rat | Reuptake Inhibition (pIC50) | 9.7 | [5] |
Troubleshooting Guide: Investigating Potential Tachyphylaxis
If you observe a diminishing effect of this compound in your prolonged in vivo or in vitro studies, the following guide provides a systematic approach to investigate the potential for tachyphylaxis.
Issue: Decreased efficacy of this compound in a prolonged study.
Step 1: Verify Compound Integrity and Dosing Regimen
-
Question: Has the stability of the this compound formulation been confirmed over the course of the study?
-
Action: Analyze the compound formulation for degradation. Ensure that the dosing regimen (concentration, frequency, route of administration) has been consistently maintained.
Step 2: Include Appropriate Control Groups
-
Question: Are there control groups to account for potential confounding factors?
-
Action: Ensure your experimental design includes a vehicle-treated control group and a positive control group treated with a compound known to induce tachyphylaxis in a similar system, if available.
Step 3: Assess Receptor Expression and Function
-
Question: Has the expression or sensitivity of 5-HT1A, 5-HT1B, or postsynaptic serotonin receptors changed?
-
Action: At different time points during the prolonged study, collect tissue samples and perform quantitative western blotting or qPCR to measure receptor protein and mRNA levels, respectively. Conduct functional assays (e.g., GTPγS binding or electrophysiology) to assess receptor sensitivity.
Step 4: Evaluate Serotonin Transporter Function
-
Question: Has the function of the serotonin transporter been altered?
-
Action: Perform synaptosomal [3H]5-HT uptake assays from brain tissue of treated animals to determine if there are changes in SERT activity.
Step 5: Consider Pharmacokinetic Factors
-
Question: Could changes in drug metabolism or clearance be responsible for the decreased effect?
-
Action: Measure the plasma and brain concentrations of this compound at various time points to rule out changes in its pharmacokinetic profile.
Experimental Protocols
Protocol 1: In Vivo Assessment of Tachyphylaxis to the Anxiolytic Effects of this compound in Rodents
-
Animals: Male Sprague-Dawley rats.
-
Groups:
-
Vehicle control (daily administration for 28 days)
-
This compound (e.g., 3 mg/kg, daily administration for 28 days)
-
Positive control (e.g., a compound known to induce tolerance)
-
-
Procedure:
-
Administer the respective treatments daily for 28 days.
-
On days 1, 7, 14, 21, and 28, perform a behavioral test for anxiolytic-like activity (e.g., elevated plus maze or light-dark box test) at a fixed time after drug administration.
-
Measure relevant behavioral parameters (e.g., time spent in open arms, number of entries into open arms).
-
-
Analysis: Analyze the behavioral data using a two-way ANOVA with treatment and time as factors. A significant interaction effect, where the effect of this compound diminishes over time compared to the vehicle, would suggest tachyphylaxis.
Protocol 2: In Vitro Assessment of 5-HT1A Receptor Desensitization
-
Cell Line: A stable cell line expressing human 5-HT1A receptors (e.g., HEK293 or CHO cells).
-
Treatment:
-
Vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
This compound (e.g., 1 µM) for 24 hours.
-
-
Procedure:
-
After the 24-hour pre-treatment, wash the cells to remove the compound.
-
Stimulate the cells with a range of concentrations of a 5-HT1A agonist (e.g., 5-CT).
-
Measure the functional response (e.g., inhibition of forskolin-stimulated cAMP accumulation or [35S]GTPγS binding).
-
-
Analysis: Compare the concentration-response curves for the agonist in the vehicle-treated versus the this compound-treated cells. A rightward shift in the EC50 or a decrease in the maximal response in the this compound-treated cells would indicate receptor desensitization.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating potential tachyphylaxis.
Caption: Theoretical factors contributing to tachyphylaxis.
References
- 1. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-649915 Selectivity for 5-HT Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the selectivity of SB-649915 for 5-HT receptors. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound at various human (h) 5-HT receptor subtypes and the serotonin transporter (SERT).
Table 1: Binding Affinity of this compound
| Target | pKi | Reference |
| h5-HT1A | 8.6 | [1][2][3][4] |
| h5-HT1B | 8.0 | [1][2][3][4] |
| h5-HT1D | 8.8 | [1] |
| hSERT | 9.3 | [1][4] |
| h5-HT7 | 6.7 | [1] |
| hD3 | 6.2 | [1] |
Note: this compound demonstrates over 100-fold selectivity for the above targets compared to a range of other monoaminergic receptors, including h5-HT1E, h5-HT1F, h5-HT2A, h5-HT2B, h5-HT2C, h5-HT4, h5-HT5A, and h5-HT6.[1]
Table 2: Functional Activity of this compound
| Target | Assay | Activity | pA2/pKb/pIC50 | Intrinsic Activity (vs. 5-HT) | Reference |
| h5-HT1A | [35S]GTPγS | Antagonist | 9.0 (pA2) | No intrinsic activity | [5] |
| h5-HT1B | [35S]GTPγS | Antagonist / Partial Agonist | 7.9 (pA2) | 0.3 | [5] |
| h5-HT1D | [35S]GTPγS | Partial Agonist | - | 0.7 | [5] |
| hSERT | [3H]5-HT Re-uptake | Inhibitor | 7.9 (pIC50) | - | [5] |
| Rat Dorsal Raphe | Electrophysiology | Antagonist | 9.5 (pKb) | No effect on cell firing rate alone | [5] |
Signaling Pathway and Mechanism of Action
This compound's primary mechanism involves the dual action of antagonizing presynaptic 5-HT1A and 5-HT1B autoreceptors and inhibiting the serotonin transporter (SERT). This combined action is proposed to lead to a more rapid and robust increase in synaptic serotonin levels compared to selective serotonin reuptake inhibitors (SSRIs) alone.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for 5-HT receptors.
Detailed Steps:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target 5-HT receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and the membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of a known non-radioactive ligand for the target receptor, the radioligand, and the membrane preparation.
-
Competition Binding: Add serial dilutions of this compound, the radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to minimize the dissociation of the bound radioligand and to remove unbound radioactivity.
-
-
Scintillation Counting:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the G-protein activation following receptor stimulation and can determine if this compound acts as an agonist, antagonist, or inverse agonist.
Detailed Steps:
-
Membrane Preparation:
-
Prepare membranes from cells co-expressing the target 5-HT receptor and the relevant G-proteins.
-
-
Assay Setup:
-
Prepare an assay buffer containing GDP, MgCl2, and NaCl.
-
For antagonist determination, pre-incubate membranes with varying concentrations of this compound.
-
Add a fixed concentration of a known 5-HT receptor agonist (e.g., 5-HT).
-
To determine agonist activity, incubate membranes with varying concentrations of this compound.
-
-
Initiation of Reaction:
-
Initiate the binding reaction by adding [35S]GTPγS to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
-
Scintillation Counting:
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
For agonist activity, plot the stimulated binding against the log concentration of this compound to determine the EC50 and Emax.
-
For antagonist activity, perform a Schild analysis by plotting the dose-ratio against the log concentration of this compound to determine the pA2 value.[5]
-
Troubleshooting and FAQs
Q1: Why is the non-specific binding in my radioligand binding assay unusually high?
A1: High non-specific binding (NSB) can obscure the specific binding signal. Here are some potential causes and solutions:
-
Radioligand Concentration: Using too high a concentration of the radioligand can increase NSB. Try using a concentration at or below the Kd for the receptor.
-
Membrane Protein Concentration: Too much membrane protein can lead to higher NSB. Titrate the amount of protein to find the optimal balance between specific signal and NSB.[6]
-
Inadequate Washing: Insufficient washing may not effectively remove all unbound radioligand. Increase the number of wash steps or the volume of ice-cold wash buffer.[7]
-
Lipophilicity of the Compound: this compound, like many CNS-active compounds, may be lipophilic, leading to non-specific partitioning into cell membranes. Consider adding a low concentration of bovine serum albumin (BSA) to the assay buffer to reduce non-specific interactions.
Q2: I am not observing any specific binding in my assay. What could be the issue?
A2: A lack of specific binding can be due to several factors:
-
Receptor Integrity: The 5-HT receptors in your membrane preparation may have degraded. Ensure proper storage and handling of your membranes and consider running a quality control experiment with a known ligand.
-
Inactive Radioligand: The radioligand may have degraded. Check the expiration date and ensure proper storage.
-
Incorrect Assay Conditions: The pH, ionic strength, or temperature of your assay buffer may not be optimal for the receptor-ligand interaction. Review the literature for established protocols for your specific 5-HT receptor subtype.
Q3: In the [35S]GTPγS assay, the basal signal is very high, making it difficult to see agonist-stimulated binding. How can I reduce the basal signal?
A3: A high basal signal in a [35S]GTPγS assay can be due to constitutive receptor activity or non-receptor-mediated G-protein activation.
-
GDP Concentration: The concentration of GDP is critical for regulating basal G-protein activity. Increasing the GDP concentration in the assay buffer can help to reduce the basal [35S]GTPγS binding.[8]
-
Membrane Preparation: Ensure that the membrane preparation has been thoroughly washed to remove any endogenous agonists.
Q4: How do I interpret the partial agonist activity of this compound at the 5-HT1B receptor?
A4: The data indicates that this compound has an intrinsic activity of 0.3 at the h5-HT1B receptor compared to the full agonist 5-HT.[5] This means that even at saturating concentrations, this compound will only elicit 30% of the maximal response that 5-HT can produce. In the presence of 5-HT, this compound will act as a competitive antagonist, as demonstrated by the pA2 value of 7.9.[5] The physiological consequence of this partial agonism depends on the level of endogenous serotonergic tone in the experimental system.
Q5: What is the significance of the pA2 value in determining antagonist potency?
A5: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. It is a measure of the antagonist's affinity for the receptor, derived from functional experiments. A higher pA2 value indicates a more potent antagonist. For this compound, the pA2 of 9.0 at the 5-HT1A receptor indicates very high antagonist potency at this target.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antagonist Activity of SB-649915 at 5-HT1A/1B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist activity of SB-649915 at the serotonin 1A (5-HT1A) and 1B (5-HT1B) receptors against other well-established research compounds. The data presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their studies in the fields of neuroscience and drug discovery.
Introduction to this compound
This compound is a novel compound that exhibits high affinity for both 5-HT1A and 5-HT1B receptors, where it acts as an antagonist.[1][2] In addition to its antagonist activity at these serotonin autoreceptors, this compound is also a potent serotonin reuptake inhibitor (SRI).[1][2] This dual mechanism of action—blocking the inhibitory feedback loop of serotonin release while simultaneously preventing its reuptake—suggests a potential for a more rapid onset of therapeutic effects in conditions like depression and anxiety compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1][2]
Comparative Pharmacological Data
To provide a clear perspective on the pharmacological profile of this compound, this section presents its binding affinity and functional antagonist potency in comparison to established antagonists for the 5-HT1A and 5-HT1B receptors. For this comparison, we have selected WAY-100635 as a selective 5-HT1A antagonist, GR-127935 as a selective 5-HT1B/1D antagonist, and pindolol, which exhibits antagonist activity at both 5-HT1A and 5-HT1B receptors.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Receptor | Species | pKi | Ki (nM) |
| This compound | 5-HT1A | Human | 8.6 | ~2.5 |
| 5-HT1B | Human | 8.0 | ~10 | |
| SERT | Human | 9.3 | ~0.5 | |
| WAY-100635 | 5-HT1A | Rat | 8.87 (pIC50) | 0.39 |
| Pindolol | 5-HT1A | Human | - | 6.4 |
| 5-HT1B | - | - | - | |
| GR-127935 | 5-HT1B/1D | - | - | High Affinity |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: In Vitro Functional Antagonist Potency
| Compound | Receptor | Assay | pA2 |
| This compound | 5-HT1A | [35S]GTPγS Binding | 9.0 |
| 5-HT1B | [35S]GTPγS Binding | 7.9 | |
| WAY-100635 | 5-HT1A | Guinea-pig ileum | 9.71 |
| Pindolol | 5-HT1A | Adenylate Cyclase | Potent Antagonist |
| GR-127935 | 5-HT1B/1D | Forskolin-induced cAMP formation | Potent Antagonist |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Table 3: In Vivo Antagonist Activity
| Compound | Model | Species | Dose | Effect |
| This compound | 8-OH-DPAT-induced behaviors | Rat | - | Reverses agonist effects |
| SKF99101-induced behaviors | Rat | - | Reverses agonist effects | |
| WAY-100635 | 8-OH-DPAT-induced behavioral syndrome | Rat | 0.003 mg/kg s.c. (MED) | Potent antagonism |
| Pindolol | Enhancement of tramadol analgesia | Rat | 2 mg/kg s.c. | Potentiates effect, suggesting 5-HT1A antagonism |
| GR-127935 | Sumatriptan-induced hypotension | Rabbit | 300 µg/kg i.v. | Potent antagonism |
Note: MED refers to the Minimum Effective Dose.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A and 5-HT1B receptors.
Materials:
-
Cell membranes expressing the human 5-HT1A or 5-HT1B receptor.
-
Radioligand: [3H]8-OH-DPAT for 5-HT1A or other suitable radiolabeled antagonist.
-
Test compound (e.g., this compound) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known, non-labeled ligand.
-
Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Binding Assays
Objective: To determine the functional antagonist activity (pA2) of a test compound at G-protein coupled receptors like 5-HT1A and 5-HT1B.
Materials:
-
Cell membranes expressing the 5-HT1A or 5-HT1B receptor.
-
[35S]GTPγS.
-
Agonist (e.g., 5-HT).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound at various concentrations or vehicle for a specified time.
-
Initiate the reaction by adding a mixture of the agonist at various concentrations and [35S]GTPγS.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Generate concentration-response curves for the agonist in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis by plotting the log of (agonist concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.
In Vivo Behavioral Models (e.g., 8-OH-DPAT-induced 'Serotonin Syndrome')
Objective: To assess the in vivo antagonist activity of a test compound against a 5-HT1A receptor agonist.
Materials:
-
Male rats (e.g., Sprague-Dawley).
-
Test compound (e.g., this compound).
-
5-HT1A agonist (e.g., 8-OH-DPAT).
-
Vehicle solution.
-
Observation cages.
Procedure:
-
Acclimatize the rats to the testing environment.
-
Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or oral) at a specified pretreatment time.
-
Administer the 5-HT1A agonist, 8-OH-DPAT.
-
Observe and score the rats for specific behaviors associated with the 'serotonin syndrome,' which may include forepaw treading, flat body posture, and head weaving, for a defined observation period.
-
Compare the behavioral scores of the animals treated with the test compound to those treated with the vehicle to determine the extent of antagonism.
Visualizing the Mechanisms of Action
Signaling Pathways
Canonical signaling pathway for 5-HT1A and 5-HT1B receptors.
Experimental Workflow for Antagonist Characterization
The process of characterizing a compound like this compound as a 5-HT1A/1B antagonist involves a hierarchical series of experiments, from initial binding studies to functional assays and in vivo validation.
Experimental workflow for 5-HT1A/1B antagonist characterization.
Dual Action of this compound
The unique pharmacological profile of this compound stems from its combined antagonist activity at 5-HT1A/1B autoreceptors and its inhibition of the serotonin transporter (SERT). This dual action is hypothesized to lead to a more robust and rapid increase in synaptic serotonin levels.
Logical relationship of this compound's dual pharmacological action.
Conclusion
This compound is a potent antagonist at both 5-HT1A and 5-HT1B receptors, with a binding and functional profile comparable to or exceeding that of established research tools. Its additional high-affinity inhibition of the serotonin transporter distinguishes it from selective antagonists and suggests a unique therapeutic potential. This guide provides the necessary comparative data and methodological framework for researchers to effectively evaluate and utilize this compound in their investigations of the serotonergic system and related CNS disorders.
References
- 1. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating the SERT Inhibitory Action of SB-649915: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the serotonin transporter (SERT) inhibitory action of SB-649915 with other prominent SERT inhibitors. The information is supported by experimental data to assist researchers in evaluating its potential in drug development.
This compound is a potent serotonin reuptake inhibitor that also exhibits antagonist activity at 5-HT1A and 5-HT1B autoreceptors. This dual mechanism of action is thought to contribute to a faster onset of antidepressant and anxiolytic effects compared to selective serotonin reuptake inhibitors (SSRIs).[1][2]
Comparative Analysis of SERT Inhibition
The following table summarizes the in vitro binding affinity (pKi) and/or functional potency (pIC50) of this compound and other selected SERT inhibitors for the human serotonin transporter. Higher pKi and pIC50 values indicate greater affinity and potency, respectively.
| Compound | Class | SERT Affinity (pKi) | SERT Inhibition (pIC50) |
| This compound | 5-HT1A/1B Antagonist & SRI | 9.3 (human) | 7.9 (human, in LLCPK cells), 9.7 (rat cortical synaptosomes) |
| Paroxetine | SSRI | 9.38 - 10.4 | ~8.7 |
| Fluoxetine | SSRI | ~8.55 (rat) | - |
| Sertraline | SSRI | ~8.0 - 9.0 | - |
| Citalopram | SSRI | ~8.7 - 9.0 | - |
| Venlafaxine | SNRI | ~7.1 - 7.96 | - |
| Duloxetine | SNRI | ~9.1 | - |
| Vilazodone | SPARI | ~8.7 | ~9.1 |
| Vortioxetine | Multimodal Antidepressant | 8.8 | 8.27 |
Data compiled from multiple sources. pKi and pIC50 values can vary based on experimental conditions.
Experimental Protocols
Radioligand Binding Assay for SERT Affinity (Competitive Inhibition)
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the serotonin transporter using a competitive radioligand binding assay.
Materials:
-
Radioligand: [³H]Citalopram or [³H]Paroxetine (specific for SERT)
-
Membrane Preparation: Membranes from cells expressing recombinant human SERT or from brain tissue (e.g., rat cortex)
-
Test Compound: this compound or other inhibitors at various concentrations
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine)
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, KCl)
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters
-
Scintillation Counter: To measure radioactivity
Procedure:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, incubate the membranes and radioligand with a saturating concentration of the non-specific binding control.
-
Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³H]Serotonin (5-HT) Uptake Assay in Synaptosomes
This protocol measures the functional inhibition of SERT by a test compound in synaptosomes, which are isolated nerve terminals.
Materials:
-
Synaptosome Preparation: Isolated from a specific brain region (e.g., rat cortex or striatum)
-
[³H]5-HT: Radiolabeled serotonin
-
Test Compound: this compound or other inhibitors at various concentrations
-
Uptake Buffer: Krebs-Ringer bicarbonate buffer, oxygenated with 95% O₂/5% CO₂
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomal preparation with varying concentrations of the test compound in the uptake buffer at 37°C.
-
Initiation of Uptake: Add a fixed concentration of [³H]5-HT to initiate the uptake process.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Radioactivity Measurement: Measure the radioactivity retained by the synaptosomes on the filters using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]5-HT taken up at each concentration of the test compound. Plot the percentage of inhibition of [³H]5-HT uptake against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 value, which represents the concentration of the compound that inhibits 50% of the serotonin uptake.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a competitive SERT radioligand binding assay.
References
A Comparative Analysis of SB-649915 and Paroxetine: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel antidepressant candidate SB-649915 and the established selective serotonin reuptake inhibitor (SSRI) paroxetine. The following sections will delve into their distinct mechanisms of action, comparative efficacy based on available preclinical and clinical data, and the experimental protocols underlying these findings.
Mechanism of Action: A Tale of Two Serotonergic Agents
The primary distinction between this compound and paroxetine lies in their interaction with the serotonin system. While both compounds ultimately lead to an increase in synaptic serotonin levels, their mechanisms to achieve this differ significantly, potentially impacting the onset and scope of their therapeutic effects.
Paroxetine , a well-established SSRI, functions by selectively blocking the serotonin transporter (SERT).[1][2] This inhibition prevents the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[1][3] This enhanced serotonergic neurotransmission is believed to be the cornerstone of its antidepressant and anxiolytic effects.[3] However, the therapeutic effects of SSRIs like paroxetine are often delayed, a phenomenon attributed to the initial activation of presynaptic 5-HT1A autoreceptors which can transiently reduce serotonin release.[4]
This compound , in contrast, exhibits a dual mechanism of action. It not only inhibits the serotonin transporter but also acts as a potent antagonist at presynaptic 5-HT1A and 5-HT1B autoreceptors.[5][6][7][8] These autoreceptors normally function as a negative feedback mechanism, sensing elevated serotonin levels and subsequently inhibiting further serotonin release. By blocking these autoreceptors, this compound is theorized to circumvent this negative feedback loop, leading to a more immediate and robust increase in synaptic serotonin.[5][6][7] This unique pharmacological profile suggests the potential for a faster onset of antidepressant and anxiolytic action compared to traditional SSRIs.[5][6][7]
Comparative Efficacy: Preclinical Evidence and Clinical Landscape
Direct head-to-head clinical trial data comparing the efficacy of this compound and paroxetine is not publicly available. However, preclinical studies offer initial insights into their comparative performance, particularly regarding the speed of therapeutic onset.
A key preclinical study utilizing the rat social interaction paradigm demonstrated that this compound reduced the latency to the onset of anxiolytic behavior when compared to paroxetine.[5][9] This finding supports the hypothesis that the dual mechanism of this compound may translate to a faster therapeutic effect.
While direct clinical comparisons with this compound are lacking, the efficacy of paroxetine has been extensively documented in numerous clinical trials and meta-analyses for the treatment of major depressive disorder, anxiety disorders, and other conditions.[10][11][12][13][14][15] These studies have established its superiority over placebo, although the overall effect size is often characterized as modest.[13][14] Meta-analyses have also compared paroxetine to other antidepressants, with some evidence suggesting differences in early response rates. For instance, mirtazapine has been shown to have a faster onset of action than paroxetine in some studies.[10][12]
The following tables summarize the available quantitative data for both compounds.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Species | pKi |
| This compound | 5-HT Transporter (SERT) | Human | 9.3 |
| 5-HT1A Receptor | Human | 8.6 | |
| 5-HT1B Receptor | Human | 8.0 | |
| Paroxetine | 5-HT Transporter (SERT) | Human | High Affinity (Specific Ki values vary across studies) |
pKi is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.
Table 2: Preclinical Efficacy Data (Rat Social Interaction Test)
| Compound | Outcome | Result |
| This compound | Onset of Anxiolytic Behavior | Reduced latency compared to paroxetine[5][9] |
| Paroxetine | Onset of Anxiolytic Behavior | Standard onset for an SSRI |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and paroxetine.
In Vitro Receptor Binding Assays
These assays are crucial for determining the binding affinity of a compound to its target receptors.
-
Objective: To determine the pKi values of this compound and paroxetine for the serotonin transporter (SERT), 5-HT1A, and 5-HT1B receptors.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the target human receptors (SERT, 5-HT1A, or 5-HT1B) are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]-citalopram for SERT, [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (this compound or paroxetine).
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
-
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.
-
Objective: To measure the effect of this compound and paroxetine on extracellular serotonin levels in specific brain regions (e.g., prefrontal cortex).
-
Methodology:
-
Probe Implantation: A microdialysis probe is surgically implanted into the target brain region of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Small molecules, including serotonin, from the extracellular fluid diffuse across the dialysis membrane into the aCSF. The resulting dialysate is collected at regular intervals.
-
Drug Administration: After a baseline collection period, the animal is administered this compound, paroxetine, or a vehicle control.
-
Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in serotonin levels post-drug administration are compared to baseline levels and to the control group.
-
Rat Social Interaction Test
This is a widely used behavioral model to assess anxiolytic drug effects.
-
Objective: To compare the onset of anxiolytic-like effects of this compound and paroxetine.
-
Methodology:
-
Acclimatization: Rats are housed in a controlled environment and allowed to acclimate.
-
Test Arena: The test is conducted in a novel, brightly lit open-field arena, which is inherently anxiogenic for rodents.
-
Pairing: Unfamiliar pairs of rats are placed in the arena.
-
Drug Administration: Prior to the test, animals are treated with this compound, paroxetine, or a vehicle control at various time points.
-
Behavioral Scoring: The duration of active social interaction (e.g., sniffing, grooming, following) between the two rats is recorded and scored by a trained observer blinded to the treatment conditions.
-
Data Analysis: The time spent in social interaction is compared across the different treatment groups and time points. An increase in social interaction time is indicative of an anxiolytic-like effect.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow.
References
- 1. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paroxetine versus other anti‐depressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A meta-analysis of the efficacy and tolerability of paroxetine versus tricyclic antidepressants in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paroxetine versus other anti-depressive agents for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dash.harvard.edu [dash.harvard.edu]
- 14. The Efficacy of Paroxetine and Placebo in Treating Anxiety and Depression: A Meta-Analysis of Change on the Hamilton Rating Scales - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and tolerability of paroxetine for the long-term treatment of generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of SB-649915 and Sertraline: A Tale of Two Serotonergic Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of SB-649915, a novel investigational compound, and sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The comparison focuses on their distinct mechanisms of action, preclinical pharmacological profiles, and available data, offering insights for researchers in the field of antidepressant and anxiolytic drug development. While sertraline boasts a long history of clinical use, this compound presents a novel approach with the potential for a faster onset of action, a significant challenge in current depression and anxiety treatments.
Executive Summary
Sertraline, a cornerstone of depression and anxiety treatment, primarily functions by blocking the serotonin transporter (SERT), thereby increasing synaptic serotonin levels.[1] In contrast, this compound exhibits a dual mechanism of action, acting as a potent antagonist at 5-HT1A and 5-HT1B autoreceptors in addition to inhibiting serotonin reuptake.[2][3][4][5] This combined pharmacology is hypothesized to circumvent the delayed therapeutic effect often observed with traditional SSRIs by more rapidly boosting serotonergic neurotransmission. Preclinical evidence suggests that this novel mechanism may indeed lead to a faster onset of anxiolytic-like effects compared to established SSRIs like paroxetine.[3][6]
This guide will delve into the available preclinical data for both compounds, presenting a side-by-side comparison of their receptor binding affinities, pharmacokinetic profiles in animal models, and outcomes in key behavioral assays. Detailed experimental protocols for the cited studies are also provided to facilitate replication and further investigation. It is important to note that while extensive clinical data is available for sertraline, this compound remains a preclinical candidate with no publicly available clinical trial results to date.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and sertraline, focusing on their receptor binding profiles and preclinical pharmacokinetics.
Table 1: Comparative Receptor Binding Affinity
| Target | This compound (pKi) | Sertraline (Ki, nM) | Reference |
| Human Serotonin Transporter (SERT) | 9.3 | 1.1 - 2.6 | [3][7] |
| Human 5-HT1A Receptor | 8.6 | >1000 | [3][8] |
| Human 5-HT1B Receptor | 8.0 | >1000 | [3][8] |
| Human 5-HT1D Receptor | 8.8 | - | [2] |
| Human Dopamine Transporter (DAT) | - | <50 | [7] |
| Human Norepinephrine Transporter (NET) | - | >1000 | [8] |
| Human 5-HT7 Receptor | 6.7 | - | [9] |
| Human D3 Receptor | 6.2 | - | [9] |
| Adrenergic (α1, α2, β), Cholinergic, GABA, Histaminergic, other Serotonergic (5-HT2), Benzodiazepine receptors | Negligible affinity | Negligible affinity | [8] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Ki values for sertraline are compiled from multiple sources and may vary based on experimental conditions.
Table 2: Preclinical Pharmacokinetic Profile in Rats
| Parameter | This compound | Sertraline | Reference |
| Half-life (t½) | Data not available | 4.5 hours | [8] |
| Bioavailability (Oral) | Data not available | ~36% | [8] |
| Time to Maximum Concentration (Tmax) | Data not available | 6 hours | [10] |
Mechanism of Action: A Visual Representation
The distinct mechanisms of this compound and sertraline at the serotonergic synapse are illustrated below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. ovid.com [ovid.com]
- 10. Preparation and pharmacokinetic evaluation of a sertraline-methylpropyphenazone prodrug: a comparative metabolic study on the plasma and brain tissues of rats using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antidepressant-Like Effects of SB-649915 and Duloxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound SB-649915 and the established antidepressant duloxetine. The analysis focuses on their distinct mechanisms of action and available preclinical and clinical data to offer insights into their potential antidepressant-like effects. Due to the apparent discontinuation of this compound's clinical development, a direct head-to-head comparison based on extensive clinical trial data is not feasible. This guide therefore synthesizes the available information to provide a valuable resource for researchers in the field of antidepressant drug discovery.
Executive Summary
This compound and duloxetine represent two different approaches to modulating serotonergic and noradrenergic pathways for the treatment of depression. Duloxetine is a well-established Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with proven clinical efficacy. In contrast, this compound is a dual serotonin reuptake inhibitor and 5-HT1A/5-HT1B receptor antagonist. Preclinical data suggested that this unique mechanism could lead to a faster onset of antidepressant and anxiolytic effects compared to traditional selective serotonin reuptake inhibitors (SSRIs). However, the development of this compound appears to have been halted, limiting the available data to preclinical studies.
Mechanism of Action
The fundamental difference between this compound and duloxetine lies in their interaction with serotonin receptors.
This compound: This compound acts as both a potent serotonin reuptake inhibitor and an antagonist at 5-HT1A and 5-HT1B autoreceptors.[1][2] The blockade of these autoreceptors is hypothesized to prevent the negative feedback mechanism that typically limits the initial increase in synaptic serotonin levels seen with SSRIs, potentially leading to a more rapid therapeutic effect.[1]
Duloxetine: As an SNRI, duloxetine inhibits the reuptake of both serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft.[3] This dual action is believed to contribute to its efficacy in treating not only depression but also associated physical symptoms like pain.
Preclinical Data Comparison
Direct comparative preclinical studies between this compound and duloxetine are not publicly available. The following tables summarize available data from separate studies on each compound in common preclinical models of antidepressant-like activity.
Forced Swim Test (FST) Data
The Forced Swim Test is a behavioral despair model where a reduction in immobility time is indicative of an antidepressant-like effect.
Table 1: Summary of Forced Swim Test (FST) Data
| Compound | Species | Dose | Effect on Immobility Time | Reference |
| This compound | Data not publicly available | - | - | - |
| Duloxetine | Rat (Wistar) | 40 mg/kg (i.p.) | No significant effect | [4][5] |
| Duloxetine | Rat (Wistar) | Not specified | Reduced depressive behaviors | [6] |
Note: The lack of FST data for this compound in the public domain prevents a direct comparison.
Tail Suspension Test (TST) Data
The Tail Suspension Test is another model of behavioral despair where a decrease in immobility time suggests antidepressant-like properties.
Table 2: Summary of Tail Suspension Test (TST) Data
| Compound | Species | Dose | Effect on Immobility Time | Reference |
| This compound | Data not publicly available | - | - | - |
| Duloxetine | Mouse | Not specified | Decreased immobility | [7] |
Note: The absence of publicly available TST data for this compound hinders a direct comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the data.
Forced Swim Test (FST) Protocol (General)
The FST protocol generally involves placing a rodent in a cylinder of water from which it cannot escape.[1][8] The duration of immobility, defined as the time the animal spends floating with only minimal movements to keep its head above water, is recorded.[4][5] A pre-test session is often conducted 24 hours before the test session to induce a state of behavioral despair.[5]
Tail Suspension Test (TST) Protocol (General)
In the TST, a mouse is suspended by its tail using adhesive tape, preventing it from escaping or holding onto any surfaces.[9] The duration of immobility is recorded over a set period, typically around 6 minutes.[9] A reduction in immobility time is interpreted as an antidepressant-like effect.
Clinical Development Status and Future Outlook
Duloxetine: Duloxetine is a widely prescribed antidepressant with a well-established efficacy and safety profile from numerous clinical trials for major depressive disorder, generalized anxiety disorder, and other conditions.[10][11][12]
This compound: The clinical development of this compound appears to have been discontinued. Publicly available information from GlaxoSmithKline's pipeline and press releases do not indicate ongoing development for this compound.[13][14] While the preclinical rationale for a faster onset of action was promising, the reasons for its discontinuation are not publicly known and could range from efficacy, safety, or strategic portfolio decisions.
Conclusion
This compound and duloxetine represent distinct pharmacological strategies for treating depression. Duloxetine's efficacy as an SNRI is well-documented through extensive clinical use. This compound, with its unique mechanism of combining serotonin reuptake inhibition with 5-HT1A/5-HT1B antagonism, showed preclinical promise for a more rapid onset of action. However, the lack of clinical data and apparent discontinuation of its development prevent a definitive comparison of their antidepressant-like effects in humans.
For researchers, the story of this compound highlights the challenges in translating novel mechanistic hypotheses into clinically successful therapeutics. The preclinical data, though limited, may still offer valuable insights for the design of future antidepressant candidates with the potential for faster therapeutic onset. The continued success of duloxetine underscores the clinical importance of dual serotonin and norepinephrine reuptake inhibition. Further research into novel mechanisms, such as the one proposed for this compound, remains a critical endeavor in the quest for more effective and faster-acting antidepressant treatments.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Antidepressant behavioral effects of duloxetine and fluoxetine in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duloxetine versus other anti‐depressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Duloxetine versus other anti-depressive agents for depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy of duloxetine and selective serotonin reuptake inhibitors: comparisons as assessed by remission rates in patients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. gsk.com [gsk.com]
A Head-to-Head Comparison of SB-649915 and Other Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-649915 is a novel investigational compound that distinguishes itself from traditional Selective Serotonin Reuptake Inhibitors (SSRIs) through a dual mechanism of action. It not only inhibits the serotonin transporter (SERT) but also acts as an antagonist at the 5-HT1A and 5-HT1B autoreceptors.[1] This unique pharmacological profile is hypothesized to result in a more rapid onset of antidepressant and anxiolytic effects compared to conventional SSRIs. This guide provides a comprehensive head-to-head comparison of this compound with commonly prescribed SSRIs, focusing on preclinical data, mechanism of action, and relevant experimental protocols. Due to the limited availability of clinical trial data for this compound, this guide will also draw contextual comparisons with other dual-action agents like vilazodone and gepirone where relevant.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound in comparison to the widely used SSRIs: paroxetine, fluoxetine, and sertraline.
Table 1: Receptor Binding Affinity (pKi)
| Compound | Human SERT (pKi) | Human 5-HT1A (pKi) | Human 5-HT1B (pKi) |
| This compound | 9.3[1] | 8.6[1] | 8.0[1] |
| Paroxetine | ~9.0 | ~6.4 | ~6.0 |
| Fluoxetine | ~8.5 | ~6.0 | ~5.5 |
| Sertraline | ~9.0 | ~6.5 | ~6.2 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data for paroxetine, fluoxetine, and sertraline are approximate values compiled from various preclinical studies and are intended for comparative purposes.
Table 2: Serotonin Reuptake Inhibition (pIC50)
| Compound | In Vitro Serotonin Reuptake Inhibition (pIC50) |
| This compound | 7.9 (in LLCPK cells expressing human SERT) |
| Paroxetine | ~8.8 |
| Fluoxetine | ~8.0 |
| Sertraline | ~8.5 |
Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency in inhibiting serotonin reuptake. Data for paroxetine, fluoxetine, and sertraline are approximate values from various sources.
Mechanism of Action: A Visual Representation
The distinct mechanism of this compound, combining SERT inhibition with 5-HT1A/1B autoreceptor antagonism, is theorized to accelerate the therapeutic effects. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action of this compound.
Preclinical Efficacy: Faster Onset of Anxiolytic Effects
Preclinical studies have provided evidence supporting the hypothesis of a faster onset of action for this compound compared to traditional SSRIs. In a rat social interaction test, a model for assessing anxiolytic activity, this compound demonstrated a significant increase in social interaction time after 7 days of treatment, whereas the SSRI paroxetine required 21 days to show a similar effect.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for researchers interested in replicating or building upon these findings.
Receptor Binding Assay (for determining pKi)
Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., SERT, 5-HT1A, 5-HT1B).
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the target receptor (e.g., [³H]citalopram for SERT, [³H]8-OH-DPAT for 5-HT1A)
-
Test compound (e.g., this compound) and a known displacing agent
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Scintillation fluid and vials
-
Filtration apparatus with glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a multi-well plate, add the cell membranes, a fixed concentration of the radioligand, and either the test compound, buffer (for total binding), or a high concentration of a known displacing agent (for non-specific binding).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a receptor binding assay.
In Vitro Serotonin Reuptake Inhibition Assay (for determining pIC50)
Objective: To measure the potency of a compound in inhibiting the reuptake of serotonin into synaptosomes or cells expressing SERT.
Materials:
-
Rat cortical synaptosomes or cells stably expressing human SERT (e.g., LLCPK cells)
-
[³H]Serotonin
-
Test compound (e.g., this compound)
-
Krebs-Ringer buffer
-
Filtration apparatus and filters
-
Scintillation counter
Procedure:
-
Pre-incubate the synaptosomes or cells with various concentrations of the test compound or vehicle.
-
Initiate the uptake by adding a fixed concentration of [³H]Serotonin.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the radioactivity retained by the filters using a scintillation counter.
-
Calculate the percentage of inhibition of serotonin reuptake for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.
Caption: Workflow for a serotonin reuptake inhibition assay.
Rat Social Interaction Test
Objective: To assess the anxiolytic potential of a compound by measuring the time a rat spends in social interaction with an unfamiliar partner.
Materials:
-
Male Sprague-Dawley rats
-
Open-field arena
-
Video recording and analysis software
-
Test compound and vehicle
Procedure:
-
House the rats individually for a few days before the test to increase their motivation for social interaction.
-
On the test day, administer the test compound or vehicle to the rats at a predetermined time before the test.
-
Place two unfamiliar rats of the same treatment group into the open-field arena.
-
Record the behavior of the pair for a set duration (e.g., 10 minutes).
-
Analyze the recordings to quantify the total time spent in active social interaction (e.g., sniffing, grooming, following).
-
Compare the social interaction time between the different treatment groups.
Discussion and Future Directions
The preclinical data for this compound are promising, suggesting a potential advantage over traditional SSRIs in terms of a faster onset of therapeutic action. The dual mechanism of SERT inhibition and 5-HT1A/1B autoreceptor antagonism is a rational approach to overcoming the delayed efficacy often seen with SSRIs.
The clinical development of other compounds with a similar dual mechanism, such as vilazodone, offers some insight. Vilazodone, a serotonin partial agonist reuptake inhibitor, has shown efficacy in major depressive disorder, with some studies suggesting a favorable profile regarding certain side effects like sexual dysfunction compared to some SSRIs.[2] Similarly, gepirone, a 5-HT1A receptor partial agonist with antidepressant properties, has been shown to have a lower incidence of sexual side effects compared to SSRIs.[3][4] These findings provide a rationale for the continued investigation of compounds like this compound that modulate both the serotonin transporter and 5-HT1A receptors.
Future research should focus on conducting rigorous clinical trials to directly compare the efficacy, safety, and onset of action of this compound with standard-of-care SSRIs. Additionally, exploring its potential in specific patient populations, such as those with treatment-resistant depression or anxiety disorders, would be of significant interest.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of this compound have not been established in humans.
References
- 1. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Exxua vs. SSRIs: 7 Things to Consider - GoodRx [goodrx.com]
Unveiling the Anxiolytic Potential of SB-649915: A Preclinical Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anxiolytic effects of SB-649915 against a control/placebo baseline, based on available preclinical data. The following sections detail the pharmacological profile of this compound, present quantitative data from key preclinical anxiety models, and outline the experimental methodologies employed in these studies.
This compound is a novel compound identified as a potent 5-HT1A/1B receptor antagonist and a serotonin reuptake inhibitor.[1][2][3] This dual mechanism of action is hypothesized to produce a faster onset of anxiolytic and antidepressant effects compared to traditional selective serotonin reuptake inhibitors (SSRIs).[1][2][4] Preclinical evidence suggests that by blocking 5-HT1A and 5-HT1B autoreceptors, this compound enhances the acute increase in extracellular serotonin levels in key brain regions associated with anxiety and mood.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the anxiolytic-like effects of this compound.
Table 1: Receptor Binding Affinity and Functional Activity of this compound
| Target | Species | Affinity (pKi) | Functional Assay | Result |
| 5-HT1A Receptor | Human | 8.6[1][3] | [35S]GTPγS Binding | Antagonist (pA2 = 9.0)[3] |
| 5-HT1B Receptor | Human | 8.0[1][3] | [35S]GTPγS Binding | Antagonist (pA2 = 7.9)[3] |
| Serotonin Transporter (SERT) | Human | 9.3[1][3] | [3H]5-HT Reuptake | Inhibitor (pIC50 = 7.9)[3][5] |
Table 2: Efficacy of this compound in Preclinical Models of Anxiety
| Model | Species | This compound Dose | Outcome Measure | Result vs. Control/Paroxetine |
| Rat Pup Ultrasonic Vocalization | Rat | 0.1-1.0 mg/kg, i.p. | Reduction in vocalizations | Significant reduction (ED50 of 0.17 mg/kg)[4] |
| Marmoset Human Threat Test | Marmoset | 3.0 and 10 mg/kg, s.c. | Reduction in threat postures | Significant reduction with no effect on locomotion[4] |
| Rat Social Interaction Test (High Light) | Rat | 1.0 and 3.0 mg/kg, p.o., t.i.d. | Increased social interaction time | Significant increase at day 7, faster onset than paroxetine[4] |
Signaling Pathway and Mechanism of Action
This compound's unique pharmacological profile targets the serotonergic system at multiple points to exert its anxiolytic effects. The diagram below illustrates its dual mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
Receptor Binding and Functional Assays
Objective: To determine the binding affinity and functional activity of this compound at human 5-HT1A, 5-HT1B receptors, and the serotonin transporter.
Methodology:
-
Receptor Binding Assays: Membranes from cells expressing recombinant human 5-HT1A, 5-HT1B receptors, or the serotonin transporter were used. Assays were conducted using radioligands specific to each target. This compound was added at various concentrations to determine its ability to displace the radioligand. The inhibition constant (Ki) was calculated from the IC50 values.[3]
-
[35S]GTPγS Functional Assays: This assay measures G-protein activation following receptor agonism. Membranes from cells expressing 5-HT1A or 5-HT1B receptors were incubated with GDP, [35S]GTPγS, and varying concentrations of this compound in the presence or absence of serotonin. The amount of bound [35S]GTPγS was measured to determine antagonist activity (pA2 value).[3]
-
[3H]5-HT Uptake Assay: The potency of this compound to inhibit serotonin reuptake was assessed using synaptosomes prepared from rat brain tissue or cells expressing the human serotonin transporter. The uptake of [3H]5-HT was measured in the presence of increasing concentrations of this compound to determine the IC50 and subsequently the pIC50 value.[3][5]
In Vivo Behavioral Models
The following diagram outlines the general workflow for preclinical in vivo behavioral assessments.
Caption: General workflow for in vivo behavioral experiments.
1. Rat Pup Ultrasonic Vocalization Test
Objective: To assess the anxiolytic potential of this compound in a model of separation anxiety.
Methodology:
-
Subjects: Male rat pups.
-
Procedure: Pups were separated from their mothers, which induces the emission of ultrasonic vocalizations, a sign of distress. This compound was administered intraperitoneally (i.p.) at doses ranging from 0.1 to 1.0 mg/kg. The number of ultrasonic vocalizations was recorded for a set period following drug administration.[4]
-
Data Analysis: The dose-response relationship was analyzed to determine the effective dose 50 (ED50) for reducing vocalizations.
2. Marmoset Human Threat Test
Objective: To evaluate the anxiolytic effects of this compound in a non-human primate model of anxiety.
Methodology:
-
Subjects: Common marmosets.
-
Procedure: The test involved exposing the marmoset to the threat of an unfamiliar human observer. This compound was administered subcutaneously (s.c.) at doses of 3.0 and 10 mg/kg. The frequency and duration of species-specific threat postures were recorded. Locomotor activity was also measured to control for sedative effects.[4]
-
Data Analysis: The number of threat postures in the drug-treated group was compared to a vehicle-treated control group.
3. Rat Social Interaction Test
Objective: To assess the anxiolytic-like profile of this compound and its onset of action compared to a standard SSRI, paroxetine.
Methodology:
-
Subjects: Male rats.
-
Procedure: Rats were housed individually and then placed in a brightly lit, unfamiliar arena with a partner. The time spent in active social interaction (e.g., sniffing, grooming) was measured. This compound (1.0-7.5 mg/kg, t.i.d.) or paroxetine (3.0 mg/kg, once daily) was administered orally for 4, 7, and 21 days.[4]
-
Data Analysis: The social interaction time was compared between treatment groups at each time point. A significant increase in social interaction time without a decrease in locomotor activity is indicative of an anxiolytic effect.[4]
References
- 1. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Potent 5‐HT1A /B Receptor Antagonist and Serotonin Reuptake Inhibitor SB‐649915: Preclinical Evidence for Hastened Onset of Antidepressant/Anxiolytic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel, potent 5-HT1A and 5-HT1B autoreceptor antagonist and 5-HT re-uptake inhibitor in native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Cross-Study Comparison of the Behavioral Outcomes of SB-649915: A Novel Anxiolytic and Antidepressant Candidate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral outcomes associated with SB-649915, a novel compound with a unique dual mechanism of action as a 5-HT1A/1B receptor antagonist and serotonin reuptake inhibitor. Its performance is contrasted with established therapeutic agents, including the selective serotonin reuptake inhibitor (SSRI) paroxetine, the 5-HT1A receptor partial agonist and SSRI vilazodone, and the anxiolytic buspirone, which also acts on serotonin receptors. This analysis is based on preclinical data from various animal models of anxiety and depression.
Executive Summary
This compound demonstrates a promising preclinical profile, exhibiting anxiolytic-like effects with a potentially faster onset of action compared to traditional SSRIs like paroxetine.[1] Its dual activity on both serotonin reuptake and 5-HT1A/1B autoreceptors is thought to contribute to this accelerated therapeutic effect.[2] This guide will delve into the quantitative behavioral data, detailed experimental methodologies, and the underlying signaling pathways to provide a thorough comparative analysis.
Data Presentation: Comparative Behavioral Outcomes
The following tables summarize the key quantitative findings from preclinical studies involving this compound and its comparators in established behavioral paradigms for assessing anxiolytic and antidepressant-like activity.
Table 1: Anxiolytic-like Effects in the Rat High Light Social Interaction Test
| Compound | Dose (mg/kg, p.o.) | Treatment Duration | Change in Social Interaction Time | Locomotor Activity | Reference |
| This compound | 1.0 and 3.0 (t.i.d.) | 7 days | Significant Increase | No effect | [1] |
| 1.0 - 7.5 (t.i.d.) | 21 days | Maintained Significant Increase | No effect | [1] | |
| Paroxetine | 3.0 (once daily) | 7 days | No significant effect | No effect | [1] |
| 3.0 (once daily) | 21 days | Significant Increase | No effect | [1] |
Table 2: Anxiolytic-like Effects in the Marmoset Human Threat Test
| Compound | Dose (mg/kg, s.c.) | Change in Threat-Induced Postures | Locomotor Activity | Reference |
| This compound | 3.0 and 10 | Significant Reduction | No effect | [1][3] |
Table 3: Anxiolytic-like Effects in the Rat Pup Ultrasonic Vocalization Test
| Compound | Dose (mg/kg, i.p.) | Change in Ultrasonic Vocalizations | ED₅₀ (mg/kg) | Reference |
| This compound | 0.1 - 1.0 | Significant Reduction | 0.17 | [1][3] |
Table 4: Comparative Effects of Other Serotonergic Agents in Anxiety Models
| Compound | Animal Model | Key Behavioral Outcome | Reference |
| Vilazodone | Preclinical models of anxiety | Decreased anxiety-related behaviors | [4] |
| Buspirone | Mouse plus-maze and hole board test | Anxiolytic effect at 2.0 and 4.0 mg/kg in control mice | [5] |
| Mouse model of PTSD | Anxiolytic-like effect at 2 mg/kg | [6] | |
| Paroxetine | Meta-analysis of clinical trials | Modest benefit over placebo in treating anxiety | [7][8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the behavioral data.
Rat High Light Social Interaction Test
This test is a widely used paradigm to assess anxiolytic drug effects.
-
Apparatus: An open-field arena (e.g., 50 x 50 cm) illuminated with bright light to induce a mild anxiogenic state.[9]
-
Procedure:
-
Rats are individually housed for a period before testing to increase their motivation for social interaction.[9]
-
On the test day, pairs of unfamiliar rats are placed in the brightly lit arena for a defined period (e.g., 15 minutes).[9]
-
The total time the pair spends in active social interaction (e.g., sniffing, grooming, following) is recorded.
-
Anxiolytic compounds are expected to increase the time spent in social interaction, as anxiety typically suppresses this behavior.
-
Locomotor activity is also measured to ensure that the observed effects on social interaction are not due to general hyperactivity.
-
Marmoset Human Threat Test
This ethological model assesses anxiety in a non-human primate species, offering high translational relevance.
-
Procedure:
-
A marmoset is placed in its home cage.
-
A human observer stands in front of the cage and presents a series of standardized threatening postures or stares directly at the animal.
-
The frequency and duration of the marmoset's species-specific anxious behaviors (e.g., specific postures, vocalizations) are recorded.
-
Anxiolytic drugs are expected to reduce the expression of these threat-induced behaviors.
-
Rat Pup Ultrasonic Vocalization (USV) Test
This model is sensitive to anxiolytic agents and is based on the natural distress calls of rodent pups when separated from their mother.[10]
-
Procedure:
-
Rat pups (typically 7-10 days old) are separated from their mother and littermates and placed in an isolation chamber.[11]
-
The chamber temperature is often lowered slightly to induce a mild stressor.
-
The number and characteristics of the ultrasonic vocalizations emitted by the pup are recorded for a set period (e.g., 5 minutes).[11]
-
Anxiolytic drugs are expected to decrease the number of USVs.
-
Signaling Pathways and Mechanism of Action
The unique behavioral profile of this compound can be attributed to its dual action on the serotonin system. The following diagrams illustrate the key signaling pathways involved.
Discussion and Conclusion
The preclinical data strongly suggest that this compound possesses significant anxiolytic properties. Its efficacy in diverse animal models, including rodents and non-human primates, highlights its potential as a robust anxiolytic agent. The most notable finding is the faster onset of anxiolytic-like effects in the rat high light social interaction test compared to paroxetine.[1] This observation supports the hypothesis that the combined antagonism of 5-HT1A/1B autoreceptors and serotonin reuptake inhibition can lead to a more rapid therapeutic response.[2]
By blocking the 5-HT1A and 5-HT1B autoreceptors, which normally act as a negative feedback mechanism on serotonin release, this compound is thought to disinhibit serotonergic neurons, leading to a more immediate and sustained increase in synaptic serotonin levels when combined with its serotonin reuptake inhibiting properties. This contrasts with traditional SSRIs, which can initially lead to a decrease in serotonin release due to autoreceptor activation, potentially explaining their delayed onset of action.
References
- 1. This compound-B, a novel 5-HT1A/B autoreceptor antagonist and serotonin reuptake inhibitor, is anxiolytic and displays fast onset activity in the rat high light social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the potent 5-HT(1A/B) receptor antagonist and serotonin reuptake inhibitor this compound: preclinical evidence for hastened onset of antidepressant/anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of buspirone on the behaviour of control and stressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral effects of buspirone in a mouse model of posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Efficacy of Paroxetine and Placebo in Treating Anxiety and Depression: A Meta-Analysis of Change on the Hamilton Rating Scales | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 10. Ultrasonic vocalizations in rat and mouse pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative and qualitative analysis of rat pup ultrasonic vocalization sounds induced by a hypothermic stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of SB-649915: A Guide to Safe and Compliant Practices
General Disposal Procedures for Research Chemicals
In the absence of explicit instructions for SB-649915, the following general procedures for the disposal of chemical waste in a laboratory setting should be implemented. These steps are based on standard environmental health and safety practices.
1. Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is considered hazardous. This includes unused or expired compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound.
-
Segregate Waste Streams: Do not mix different types of chemical waste. This compound waste should be collected separately from other chemical, biological, or radioactive waste.
2. Containerization and Labeling:
-
Use Appropriate Containers: Collect waste in containers that are chemically compatible with this compound and are in good condition. Ensure containers are securely sealed to prevent leaks or spills.
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the approximate concentration and quantity of the waste.
3. Storage:
-
Designated Storage Area: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment to prevent the spread of material in case of a leak.
4. Disposal:
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. EHS professionals are trained in the proper handling and disposal of hazardous materials and will ensure compliance with all relevant regulations.
-
Do Not Dispose Down the Drain: As a bioactive compound, this compound should never be disposed of down the sink. This can have adverse effects on aquatic life and wastewater treatment processes.
-
Avoid Regular Trash: Contaminated materials, including empty containers that once held this compound, should be disposed of as chemical waste and not in the regular trash.
Summary of Laboratory Waste Streams
The following table provides a general overview of common laboratory waste streams and their appropriate disposal methods.
| Waste Stream | Description | Disposal Container |
| Non-Hazardous Solid Waste | Items not contaminated with chemicals, such as clean paper towels and packaging. | Regular Trash |
| Hazardous Chemical Waste (Solid) | Labware contaminated with this compound (e.g., gloves, pipette tips, vials). | Labeled Hazardous Waste Container |
| Hazardous Chemical Waste (Liquid) | Solutions containing this compound, unused stock solutions. | Labeled Hazardous Waste Container (Liquid) |
| Sharps Waste | Needles, scalpels, or other sharp objects contaminated with this compound. | Designated Sharps Container |
| Broken Glass | Non-contaminated broken glassware. | Broken Glass Box |
Disposal Workflow
The following diagram illustrates a general decision-making process for the disposal of laboratory chemical waste like this compound.
Caption: General workflow for the proper disposal of this compound waste.
It is the responsibility of every researcher to be knowledgeable about the potential hazards of the materials they handle and to ensure their proper disposal. Always consult your institution's specific safety data sheets and disposal guidelines. If a safety data sheet is not available for a specific research compound, it is prudent to handle it as a hazardous substance.
References
Safeguarding Researchers: A Guide to Handling SB-649915
For Immediate Use by Laboratory Professionals
In the dynamic landscape of pharmaceutical research, the safe handling of novel compounds is paramount. This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with SB-649915, a potent serotonin reuptake inhibitor and 5-HT1A/1B receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative, risk-based approach is essential to ensure personnel safety. This guide is founded on the principles of control banding, a widely used strategy in the pharmaceutical industry for managing the risks of new or uncharacterized compounds.
Assumed Hazard and Control Banding Approach
Given its potent pharmacological activity, this compound should be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI). This necessitates assigning it to a high-hazard occupational exposure band (OEB), which dictates stringent control measures to minimize exposure. The recommendations outlined below are based on this conservative assessment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. Engineering controls, such as fume hoods or glove boxes, should always be the primary means of exposure control, with PPE serving as a critical secondary barrier.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N100 or P100 respirator. For higher-risk operations (e.g., weighing, preparing solutions), a Powered Air-Purifying Respirator (PAPR) is recommended. | Protects against inhalation of fine powder particles, which is a primary route of exposure for potent compounds. |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against skin contact and allows for quick decontamination without compromising the primary protective layer. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. | Protects the eyes from airborne particles and accidental splashes of solutions containing the compound. |
| Body Protection | Disposable, low-permeability coveralls with elastic cuffs (e.g., Tyvek®). A disposable lab coat may be sufficient for low-risk, small-scale operations within a fume hood, but coveralls are preferred. | Prevents contamination of personal clothing and skin with the powdered compound or solutions. |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Disposable shoe covers should be worn when handling larger quantities or in the event of a spill. | Protects against accidental spills and prevents the tracking of contaminants outside of the laboratory. |
Experimental Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: A flowchart outlining the risk-based approach to selecting appropriate Personal Protective Equipment (PPE) for handling this compound.
Standard Operating Procedure for Handling and Disposal
1. Pre-Handling Preparations:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood or other primary containment device is functioning correctly.
-
Prepare a designated work area and cover it with absorbent, disposable bench paper.
-
Have a spill kit readily accessible.
2. Handling the Compound:
-
Perform all manipulations of powdered this compound, including weighing and preparing solutions, within a certified chemical fume hood or a glove box.
-
Use dedicated, clearly labeled equipment for handling the compound.
-
When transferring the powder, use techniques that minimize the generation of dust, such as gentle scooping and keeping containers covered as much as possible.
-
For solution preparation, add the solvent to the vessel containing the pre-weighed compound to avoid disturbing the powder.
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
-
Remove all disposable PPE before leaving the designated work area and dispose of it as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.
4. Disposal Plan:
-
All solid waste contaminated with this compound (e.g., used PPE, disposable bench paper, contaminated labware) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
By adhering to these stringent safety protocols, researchers can confidently and safely advance their work with this compound, contributing to the development of new therapies while prioritizing personal and environmental safety.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
